Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry
Executive Summary The imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore in contemporary drug discovery[1]. Characterized by its rigid, planar bicyclic structure, it serves as an exception...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore in contemporary drug discovery[1]. Characterized by its rigid, planar bicyclic structure, it serves as an exceptional bioisostere for purine rings, making it a cornerstone in the design of ATP-competitive kinase inhibitors[2]. Ethyl imidazo[1,2-b]pyridazine-3-carboxylate (CAS: 1420623-75-1) represents a critical, highly functionalized building block within this chemical space[3].
As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical chemistry, providing a field-proven, causality-driven methodology for synthesizing and utilizing this compound. This document details the physicochemical properties, a self-validating synthetic protocol, and the mechanistic rationale that dictates its behavior in downstream drug development.
Physicochemical Properties & Structural Dynamics
Understanding the baseline properties of ethyl imidazo[1,2-b]pyridazine-3-carboxylate is essential for predicting its behavior during synthesis, purification, and biological assay formulation. The low molecular weight and favorable lipophilicity make it an ideal starting point for central nervous system (CNS) penetrant molecules[4].
Table 1: Physicochemical and Structural Properties
The imidazo[1,2-b]pyridazine core is not merely a structural curiosity; it is a highly validated clinical motif. The nitrogen atoms within the pyridazine ring are perfectly positioned to accept hydrogen bonds from the backbone amides of kinase hinge regions (e.g., JAK2, TYK2)[2][7].
The C3-carboxylate group acts as a versatile synthetic vector. By hydrolyzing the ester to a carboxylic acid, medicinal chemists can perform amide couplings to probe the solvent-exposed channel of the target protein[8]. This core strategy has been utilized in the synthesis of FDA-approved drugs like the multi-kinase inhibitor ponatinib and the spinal muscular atrophy (SMA) therapy risdiplam[1][9], as well as in experimental radioligands targeting
-haloesters traditionally suffers from poor yields and severe regioselectivity issues (exocyclic amine alkylation vs. endocyclic nitrogen alkylation). To circumvent this, modern protocols utilize a one-pot, two-step approach involving an amidine intermediate[6].
Figure 1: One-pot synthetic workflow for ethyl imidazo[1,2-b]pyridazine-3-carboxylate.
Field-Proven Synthetic Protocol
The following methodology outlines a self-validating, causality-driven protocol for the synthesis of ethyl imidazo[1,2-b]pyridazine-3-carboxylate, adapted from optimized fused imidazo-heterocyclic construction techniques[6].
Action: In an oven-dried round-bottom flask, suspend 3-aminopyridazine in a minimal volume of DMF. Add DMF-DMA (1.2 eq) and stir the mixture at 80 °C for 2 hours.
Causality: DMF-DMA condenses with the exocyclic primary amine to form an N,N-dimethylamidine. This is a dual-purpose step: it acts as a transient protecting group to prevent unwanted exocyclic N-alkylation, and it significantly increases the electron density (nucleophilicity) of the adjacent endocyclic pyridazine nitrogen via resonance donation.
Validation: Monitor via TLC (DCM:MeOH, 9:1). The highly polar primary amine spot will convert entirely to a higher-R
amidine intermediate.
Step 2: Regioselective Alkylation
4. Action: Cool the reaction mixture to room temperature. Dropwise, add ethyl bromoacetate (1.2 eq).
5. Causality: The highly nucleophilic endocyclic nitrogen selectively attacks the
-carbon of ethyl bromoacetate via an S2 mechanism. The dropwise addition prevents thermal runaway and limits bis-alkylation.
Step 3: Intramolecular Cyclization (Aromatization)
6. Action: Elevate the reaction temperature to 100 °C and stir for 4–6 hours.
7. Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the amidine carbon onto the ester/ketone equivalent. This is followed by the elimination of dimethylamine gas, driving the thermodynamic formation of the fully aromatized imidazo[1,2-b]pyridazine core.
Step 4: Quench, Workup, and Validation
8. Action: Cool to room temperature, dilute with EtOAc, and wash vigorously with saturated aqueous NaHCO
. Separate the organic layer, wash with brine, dry over anhydrous NaSO, and concentrate in vacuo.
9. Causality: The basic NaHCO quench neutralizes the hydrobromic acid (HBr) byproduct generated during alkylation. Because the imidazo[1,2-b]pyridazine core is weakly basic, failing to neutralize the mixture would result in protonation of the core and subsequent loss of the product into the aqueous waste layer. NaSO removes trace water without altering the pH, ensuring the C3-ester remains intact prior to concentration.
10. Validation: Purify via silica gel chromatography. Confirm the structure via H NMR; the presence of the ethyl ester is validated by a distinct triplet at ~1.42 ppm (3H) and a quartet at ~4.42 ppm (2H)[6], alongside the disappearance of the primary amine protons.
Downstream Functionalization
The isolated ethyl imidazo[1,2-b]pyridazine-3-carboxylate is primed for late-stage diversification:
Saponification: Hydrolysis with LiOH or NaOH yields the corresponding carboxylic acid. This intermediate can be coupled with various amines using standard amide coupling reagents (e.g., HATU, EDC) to generate targeted kinase inhibitors or FAAH inhibitors[8].
C6/C8 Functionalization: The core can be further functionalized at the C6 or C8 positions via halogenation followed by transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or photoredox catalysis to introduce complex aryl or morpholine groups, a strategy heavily utilized in the synthesis of JAK2 inhibitors like LY2784544[2].
References
Synthesis of 6,8‐diaminoimidazo[1,2‐b]pyridazine‐3‐carboxylate - ResearchGate. 1
The Strategic Utility of CAS 1420623-75-1 in Kinase Inhibitor Discovery: A Technical Guide
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical descriptions and provide a mechanistic, field-proven framework for utilizing CAS 1420623-75-1 (Ethyl imidazo[1,2-b]pyridazi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical descriptions and provide a mechanistic, field-proven framework for utilizing CAS 1420623-75-1 (Ethyl imidazo[1,2-b]pyridazine-3-carboxylate). In modern drug development, the imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold"[1]. This guide synthesizes the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols required to successfully integrate this building block into targeted kinase inhibitor libraries.
Physicochemical Profiling & Structural Analysis
Before deploying any building block in a synthetic pipeline, establishing a rigorous physicochemical profile is mandatory. CAS 1420623-75-1 features a fused bicyclic system (imidazole fused to a pyridazine ring) with an electron-withdrawing ethyl ester at the C3 position[2].
Quantitative Data Summary
Property
Value
CAS Registry Number
1420623-75-1
Chemical Name
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate
Molecular Formula
C9H9N3O2
Molecular Weight
191.19 g/mol
SMILES String
O=C(C1=CN=C2C=CC=NN21)OCC
Storage Conditions
Sealed in dry conditions, 2-8°C
Data sourced from standardized chemical registries and supplier specifications[2].
Mechanistic Rationale in Drug Design
Why choose the imidazo[1,2-b]pyridazine scaffold? The causality lies in its spatial geometry and electronic distribution. The nitrogen atoms within the bicyclic core act as highly efficient hydrogen bond acceptors. When deployed against kinase targets, these nitrogens interact directly with the backbone amide NH of the ATP-binding hinge region[3].
Furthermore, the C3-carboxylate group of CAS 1420623-75-1 provides a critical synthetic vector. By converting this ester into various amides, researchers can direct substituents outward into the solvent-exposed region or deep into the DFG-out pocket of the kinase. This precise vectoring has been instrumental in the discovery of highly selective inhibitors for Bruton's Tyrosine Kinase (BTK)[4], Mps1 (TTK)[3], and TAK1[5].
Fig 1: Kinase inhibition mechanism of imidazo[1,2-b]pyridazine derivatives in BTK signaling.
To utilize CAS 1420623-75-1 effectively, the ethyl ester must first be hydrolyzed to the free carboxylic acid, which can then be coupled with diverse amines. The following protocols are designed as self-validating systems —meaning the chemistry includes built-in checkpoints to ensure absolute integrity before proceeding to the next step[6].
Protocol A: Self-Validating Alkaline Hydrolysis
Objective: Convert CAS 1420623-75-1 to imidazo[1,2-b]pyridazine-3-carboxylic acid.
Dissolution & Reagent Addition : Suspend the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O.
Causality: The mixed solvent system ensures that both the lipophilic ester and the hydrophilic lithium hydroxide (LiOH) remain in a homogenous phase. This prevents biphasic reaction stalling and ensures uniform kinetics.
Temperature Control : Add LiOH·H2O (1.5 eq) at 0°C, then allow the mixture to warm to room temperature.
Causality: Initiating the reaction at 0°C mitigates any exothermic degradation of the electron-rich heterocyclic core. Warming to room temperature provides the thermodynamic drive needed to complete the saponification.
In-Process Monitoring (Validation Checkpoint) : Monitor the reaction via LC-MS.
Self-Validation: The reaction is deemed complete only when the ester peak (m/z 192.2[M+H]+) completely disappears, replaced by a single dominant peak at m/z 164.1 [M+H]+. Proceeding without this confirmation guarantees downstream contamination.
Controlled Acidification & Isolation : Concentrate the mixture to remove THF/MeOH. Dilute with water, cool to 0°C, and carefully acidify with 1M HCl to pH 3-4.
Causality: The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms. Over-acidification (pH < 2) will protonate the core, forming a highly water-soluble salt that resists precipitation. Targeting pH 3-4 ensures the carboxylic acid is protonated (neutral) while the core remains unprotonated, maximizing the yield of the precipitated product[6].
Protocol B: Amide Coupling for Library Generation
Objective: Functionalize the C3 position to probe kinase binding pockets.
Activation : Dissolve the intermediate acid in anhydrous DMF. Add (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature[3].
Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in activating electron-deficient heterocyclic carboxylic acids. The 15-minute pre-activation ensures the formation of the active HOAt ester before the amine is introduced, drastically reducing side reactions.
Amine Addition : Add the desired primary or secondary amine (1.1 eq) and stir until completion.
Validation Checkpoint : Post-reaction LC-MS must confirm the target mass. Purity is validated via quantitative 1H-NMR, specifically verifying the disappearance of the broad carboxylic acid OH proton (~13 ppm) and the appearance of the new amide NH proton.
Fig 2: Synthetic workflow and self-validating QC checkpoints for CAS 1420623-75-1 functionalization.
Conclusion
CAS 1420623-75-1 is not merely a passive chemical reagent; it is a highly strategic starting point for rational drug design. By understanding the hydrogen-bonding capabilities of the imidazo[1,2-b]pyridazine core and strictly adhering to self-validating synthetic protocols, researchers can efficiently generate robust, high-purity libraries of kinase inhibitors capable of addressing complex oncology and immunology targets.
References
Title : Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review
Source : European Journal of Medicinal Chemistry
URL :[Link]
Title : Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity
Source : Journal of Medicinal Chemistry (ACS Publications)
URL :[Link]
Title : Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors
Source : Journal of Medicinal Chemistry (ACS Publications)
URL :[Link]
Title : Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma
Source : RSC Advances (Royal Society of Chemistry)
URL :[Link]
Title: US9682953B2 - Amide compounds, compositions and applications thereof
Source: Google Patents
URL
The Privileged Scaffold: Biological Activity and Therapeutic Potential of Imidazo[1,2-b]pyridazine-3-carboxylate Derivatives
Executive Summary and Chemical Rationale In modern medicinal chemistry, the search for highly selective, potent, and metabolically stable kinase inhibitors has led to the exploration of fused bicyclic heteroaromatics. Am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary and Chemical Rationale
In modern medicinal chemistry, the search for highly selective, potent, and metabolically stable kinase inhibitors has led to the exploration of fused bicyclic heteroaromatics. Among these, imidazo[1,2-b]pyridazine and its 3-carboxylate/3-carboxamide derivatives have emerged as a "privileged scaffold."
The core architecture of imidazo[1,2-b]pyridazine acts as a bioisostere of the purine ring found in ATP. The nitrogen atoms within the bicyclic system provide exceptional hydrogen-bonding capabilities, allowing the scaffold to anchor firmly into the highly conserved hinge region of various kinases. Furthermore, functionalization at the C3 position (via carboxylate or carboxamide linkages) provides a critical vector that can be extended into solvent-exposed channels or allosteric hydrophobic pockets (such as the DFG-out conformation), thereby driving exquisite target selectivity.
This technical guide synthesizes the mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols for evaluating imidazo[1,2-b]pyridazine derivatives across three primary therapeutic axes: allosteric TYK2 inhibition for autoimmune diseases, PI3K/mTOR dual inhibition for pulmonary fibrosis, and covalent CDK12/13 inhibition for oncology.
Mechanistic Pathways and Target Kinases
Allosteric Inhibition of TYK2 (JH2 Pseudokinase Domain)
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, mediating pro-inflammatory cytokine signaling (e.g., IL-23, IL-12). Traditional JAK inhibitors target the highly conserved active catalytic domain (JH1), leading to off-target toxicities across the JAK family.
Imidazo[1,2-b]pyridazine derivatives have been engineered to target the JH2 pseudokinase domain of TYK2. As demonstrated in recent chemogenomic studies, binding an imidazo[1,2-b]pyridazine ligand to the JH2 domain stabilizes an auto-inhibitory interaction between JH2 and JH1. This allosterically prevents the receptor-mediated activation of the JH1 catalytic domain, offering high selectivity over other JAK family members 1.
TYK2 signaling pathway and allosteric inhibition by imidazo[1,2-b]pyridazine derivatives.
PI3K/mTOR Dual Inhibition in Fibrotic Diseases
Beyond autoimmune applications, the scaffold has been optimized for dual PI3K/mTOR inhibition. In idiopathic pulmonary fibrosis (IPF), the PI3K/Akt/mTOR pathway is hyperactivated, driving fibroblast proliferation and extracellular matrix deposition. By replacing hydrophilic groups with pyrrole or morpholine rings at the C3 position, researchers have achieved nanomolar antiproliferative activity against mouse lung fibroblasts (Mlg2908 cells), significantly outperforming earlier generation inhibitors 2.
Covalent Inhibition of CDK12/13 in Oncology
In Triple-Negative Breast Cancer (TNBC), cyclin-dependent kinases 12 and 13 (CDK12/13) are critical drivers of tumor progression. Recent structural optimizations of the imidazo[1,2-b]pyridazine core have incorporated Michael acceptor warheads capable of forming irreversible covalent bonds with the Cys1039 residue of CDK12. This covalent engagement leads to profound suppression of TNBC cell proliferation, demonstrating superior efficacy to known inhibitors like THZ5313.
Structure-Activity Relationship (SAR) & Quantitative Data
The biological activity of these derivatives is highly sensitive to substitutions at the C3, C6, and C8 positions of the imidazo[1,2-b]pyridazine core.
C8 Substitutions: Steric bulk is severely restricted. A methylamino group optimally fills the pocket and forms a critical hydrogen bond with the hinge region (e.g., Val690 in TYK2). Larger groups cause steric clashes, abolishing activity.
C3 Substitutions: The C3-carboxylate or amide acts as a crucial linker. In TYK2 inhibitors, the oxygen of the C3 amide forms hydrogen bonds with Lys642 and the hinge carbonyl of Glu688 via a bridging water molecule.
C6 Substitutions: Often utilized to modulate metabolic stability (e.g., reducing cLogP) and cellular permeability.
Table 1: Quantitative Biological Activity Across Target Indications
To ensure rigorous scientific integrity, the evaluation of imidazo[1,2-b]pyridazine derivatives requires self-validating experimental systems. Below are the definitive protocols for biochemical binding and phenotypic cellular assays.
Protocol 1: Time-Resolved FRET (TR-FRET) Assay for TYK2 JH2 Binding
Purpose: To quantify the allosteric binding affinity of compounds to the TYK2 pseudokinase domain.
Causality Principle: TR-FRET utilizes a lanthanide fluorophore (Europium). The long emission half-life of Europium allows for a time-delayed measurement (e.g., 50 µs delay), which completely eliminates short-lived background autofluorescence generated by the small-molecule library, ensuring a high signal-to-noise ratio.
Step-by-Step Workflow:
Compound Preparation: Serially dilute imidazo[1,2-b]pyridazine derivatives in 100% DMSO. Transfer to the assay buffer to achieve a final DMSO concentration of 1%. Causality: Maintaining a strict 1% DMSO limit prevents solvent-induced denaturation of the JH2 protein while keeping hydrophobic compounds in solution.
Reaction Assembly: In a 384-well pro-plate, combine 10 nM of GST-tagged TYK2 JH2 domain, 50 nM of a fluorescently labeled kinase tracer, and 2 nM of Europium-labeled anti-GST antibody.
Equilibration: Incubate the mixture at room temperature for 60 minutes. Causality: Allosteric binders often have slower association rates than ATP-competitive inhibitors; a 60-minute incubation ensures thermodynamic equilibrium is reached.
Detection: Excite the plate at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) after a 50 µs delay.
Self-Validation (Z'-factor): Include 1% DMSO as a negative control (max FRET) and a known high-affinity reference ligand as a positive control (min FRET). Calculate the Z'-factor. The assay is only validated and accepted if Z' > 0.6 .
High-throughput TR-FRET kinase assay workflow for evaluating inhibitor binding affinity.
Purpose: To evaluate the functional cellular efficacy of PI3K/mTOR-targeting imidazo[1,2-b]pyridazine derivatives.
Causality Principle: Measuring proliferation in response to fibrotic stimuli (TGF-β) confirms that biochemical kinase inhibition translates to phenotypic disease modification.
Step-by-Step Workflow:
Cell Seeding & Synchronization: Seed Mlg2908 mouse lung fibroblasts at 2,000 cells/well in a 96-well plate. Incubate for 24 hours in media containing 0.1% FBS. Causality: Serum starvation synchronizes the cell cycle to the G0/G1 phase, ensuring that subsequent proliferation is strictly dependent on the experimental stimulus rather than basal growth factors.
Stimulation & Treatment: Treat cells simultaneously with 5 ng/mL TGF-β (to induce fibrotic proliferation) and varying concentrations of the test compounds.
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
Detection (CCK-8): Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent per well. Incubate for 2 hours. Causality: The WST-8 salt in the CCK-8 reagent is reduced by cellular dehydrogenases into an orange formazan dye. The amount of dye (measured by absorbance at 450 nm) is directly proportional to the number of living, metabolically active cells.
Self-Validation: Data is normalized against a vehicle-treated control (100% viability) and a cell-free blank (0% viability). IC₅₀ values are derived using a 4-parameter logistic regression model.
Conclusion
The imidazo[1,2-b]pyridazine-3-carboxylate scaffold represents a highly versatile and tunable pharmacophore in drug discovery. By systematically altering the C3, C6, and C8 substituents, researchers can pivot the molecule's biological activity from allosteric pseudokinase inhibition (TYK2) to dual-kinase targeting (PI3K/mTOR), and even to covalent engagement (CDK12/13). The integration of rigorous SAR data with self-validating biochemical and phenotypic assays ensures that these derivatives can be reliably optimized into next-generation therapeutics for autoimmune disorders, fibrosis, and aggressive malignancies.
References
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications.2
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC (National Institutes of Health).1
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC (National Institutes of Health).4
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed (National Institutes of Health).3
Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate: A Keystone Scaffold in Modern Drug Discovery
The following technical guide details the utility, synthesis, and medicinal chemistry of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate , a critical intermediate in the design of "privileged" bioactive scaffolds. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the utility, synthesis, and medicinal chemistry of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate , a critical intermediate in the design of "privileged" bioactive scaffolds.
Executive Summary
The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the parent heterocycle is biologically active, the ethyl 3-carboxylate derivative (CAS: 123531-27-1) serves as a pivotal synthetic divergence point.
This ester functionality allows for the rapid generation of focused libraries targeting protein kinases (e.g., p38 MAPK, CDK, DYRK1A) , GABA receptors , and antimicrobial targets . This guide explores the structural rationale, validated synthetic protocols, and strategic functionalization of this scaffold.
Structural & Chemical Architecture
The imidazo[1,2-b]pyridazine system is a 6,5-fused heteroaromatic ring containing three nitrogen atoms. Its "privileged" status stems from specific electronic and steric features:
Bridgehead Nitrogen (N4): Increases the basicity of the system compared to indole, influencing solubility and pKa.
H-Bond Acceptor (N1): A critical vector for interaction with the hinge region of kinase ATP-binding pockets.
C3-Ester Vector: The ethyl carboxylate at position 3 is not merely a protecting group; it is a "handle" positioned to project substituents into the solvent-exposed regions of a protein pocket (e.g., the ribose binding pocket of kinases).
Chemical Properties Table
Property
Value / Description
Molecular Formula
C₉H₉N₃O₂
Molecular Weight
191.19 g/mol
Key Functionality
Ethyl ester (electrophilic carbonyl), Bridgehead N, Imidazole N
LogP (Predicted)
~0.9 - 1.2 (Favorable for CNS penetration)
H-Bond Acceptors
4 (N1, N4, Carbonyl O, Ether O)
Topological Polar Surface Area
~55 Ų
Validated Synthetic Protocols
Synthesizing the specific 3-carboxylate isomer regioselectively can be challenging, as classical condensations with
-haloketones often favor the 2-isomer. Below are two validated protocols.
Protocol A: The Modern "Three-Component" Route (Recommended)
This method utilizes
-dimethylformamide dimethyl acetal (DMF-DMA) to construct the imidazole ring with high regiocontrol for the 3-position.
Formamidine Formation: Charge a reaction vessel with pyridazin-3-amine (10 mmol) and DMF-DMA (12 mmol) in Ethanol (20 mL). Reflux for 2–4 hours.[1] Monitor by TLC for the disappearance of the amine.
Intermediate Isolation (Optional): Evaporate solvent to yield the
-(pyridazin-3-yl)--dimethylformamidine intermediate. (Often used directly in one pot).[1]
Cyclization: Redissolve the intermediate in DMF/Ethanol. Add Ethyl bromoacetate (12 mmol).[1] Heat to 80–100°C for 4–6 hours.[1]
Work-up: Cool to room temperature. Pour the mixture into ice-water. The product, Ethyl imidazo[1,2-b]pyridazine-3-carboxylate , typically precipitates as a solid.
Purification: Filter the solid. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (EtOAc/Hexane gradient).[1]
Protocol B: Classical Condensation (Alternative)
Note: This route often requires specific
-halo--keto esters and may yield mixtures if not carefully controlled.
Reaction of pyridazin-3-amine with ethyl 2-chloro-3-oxopropanoate (generated in situ from ethyl formate and ethyl chloroacetate) can yield the target.
Caution: Direct reaction with ethyl bromopyruvate typically yields the 2-carboxylate , not the 3-carboxylate.
Visualization: Synthetic Pathway
The following diagram illustrates the logic flow of the recommended synthesis.
Caption: Two-step one-pot synthesis via amidine intermediate to ensure C3 regioselectivity.
Medicinal Chemistry & SAR Strategy
Once the ethyl ester scaffold is secured, it acts as a template for divergent synthesis. The Structure-Activity Relationship (SAR) is driven by three primary vectors.
Vector 1: The C3 Position (The "Warhead" Vector)
The ethyl ester is rarely the final drug; it is a precursor.
Hydrolysis -> Amide Coupling: Hydrolysis to the carboxylic acid followed by amide coupling is the most common modification.
Target: Amides at C3 often extend into the "gatekeeper" region of kinases.[1]
Example: In Ponatinib (a related imidazo[1,2-b]pyridazine), the C3 position holds an alkyne-linked moiety, but amide analogs show similar binding modes in p38 MAP kinase inhibitors.
Vector 2: The C6 Position (Solubility & Potency)
Chemistry: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) on the 6-chloro derivative (if starting from 6-chloropyridazin-3-amine).
Function: Substituents here (e.g., N-methylpiperazine, morpholine) dramatically improve aqueous solubility and often contact the ribose-binding pocket.
Vector 3: The C8 Position (Selectivity)
Chemistry: Electrophilic substitution or displacement if a leaving group is present.[1]
Function: Controls steric bulk.[1] Small groups (Me, Et) here can induce selectivity between closely related kinase isoforms (e.g., DYRK1A vs. CDK2).
Visualization: SAR Vectors
Caption: Strategic vectors for functionalization of the imidazo[1,2-b]pyridazine scaffold.
Case Study: Kinase Inhibition Profile
The imidazo[1,2-b]pyridazine scaffold mimics the adenine ring of ATP. The nitrogen at position 1 (N1) serves as the primary hydrogen bond acceptor for the kinase hinge region (e.g., Met residue).
Mechanism: The planar heterocycle slots into the ATP cleft. The C3 substituent (derived from our ethyl ester) orients toward the solvent front or back-pocket, determining specificity.
Key Reference: Ponatinib utilizes this core to overcome the T315I mutation in CML (Chronic Myeloid Leukemia), demonstrating the scaffold's ability to bind where other scaffolds (like 2-aminopyrimidines) fail due to steric clashes.
References
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: European Journal of Medicinal Chemistry. (2021). "An extensive review of the scaffold's applications from 1966 to present."[1]
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines: Journal of Chemical Sciences. (2018). "Describes the DMF-DMA / Ethyl bromoacetate synthetic protocol."
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent BTK Inhibitors: Journal of Medicinal Chemistry. (2025). "Recent application of the scaffold in covalent inhibitor design." [1]
Ponatinib (Iclusig) Approval History: FDA / National Cancer Institute.[1] "Validation of the imidazo[1,2-b]pyridazine core in FDA-approved oncology drugs." [1]
Solvation Dynamics and Profiling of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate in DMSO and Methanol: A Technical Guide for Preclinical Formulation
Executive Summary Ethyl imidazo[1,2-b]pyridazine-3-carboxylate is a foundational heterocyclic building block utilized extensively in the synthesis of advanced kinase inhibitors, including highly selective [1] and[2]. Whi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate is a foundational heterocyclic building block utilized extensively in the synthesis of advanced kinase inhibitors, including highly selective [1] and[2]. While the imidazo[1,2-b]pyridazine core offers excellent metabolic stability and favorable binding thermodynamics, its rigid, planar structure results in high crystal lattice energy. This manifests as exceptionally poor aqueous solubility—often less than 1 μg/mL at physiological pH[1]. Consequently, understanding its solubility profile in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is a critical prerequisite for robust assay development, stock formulation, and downstream medicinal chemistry workflows.
As a Senior Application Scientist navigating early-stage drug discovery, I emphasize that solvent selection cannot be arbitrary; it must be dictated by the solute's molecular architecture. Ethyl imidazo[1,2-b]pyridazine-3-carboxylate (CAS: 1308384-58-8 for the corresponding acid) typically presents as a .
DMSO (Dimethyl Sulfoxide): DMSO is a highly polar, aprotic solvent. The sulfoxide oxygen acts as a potent hydrogen-bond acceptor, while the lack of hydrogen-bond donors prevents the solvent from self-associating strongly. For planar heterocycles like imidazo[1,2-b]pyridazines, DMSO effectively disrupts intermolecular pi-pi stacking and dipole-dipole interactions within the crystal lattice. This makes DMSO the universal standard for preparing high-concentration (e.g., 10 mM) [3] for high-throughput screening (HTS).
Methanol (MeOH): Methanol is a polar, protic solvent. It can engage in both hydrogen-bond donation (to the nitrogen atoms of the pyridazine and imidazole rings) and acceptance. However, because methanol self-associates via hydrogen bonding, the energetic penalty to create a cavity for the bulky solute is higher than in DMSO. Thus, while MeOH is indispensable for LC-MS mobile phases and intermediate dilution steps[4], its absolute solubilizing capacity for this compound is lower than that of DMSO.
To generate reliable, actionable data, solubility must be measured at thermodynamic equilibrium rather than as a kinetic transient. The following protocol outlines a self-validating system designed to prevent false positives caused by nanoparticulate suspensions.
Protocol: Thermodynamic Solubility Profiling
Gravimetric Dispensing: Accurately weigh 5.0 mg of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate into chemically inert, amber glass HPLC vials.
Solvent Addition & Kinetic Disruption: Add 100 μL of the target solvent (DMSO or Methanol). Subject the vials to bath sonication for 15 minutes at room temperature.
Causality: Sonication provides the activation energy required to overcome the initial kinetic barrier of dissolution, breaking down macroscopic crystal aggregates.
Thermal Equilibration: Transfer the vials to an orbital shaker incubator. Maintain agitation at 300 RPM for 24 hours at the target temperature (e.g., 25°C or 37°C).
Causality: A 24-hour incubation ensures that the system transitions from a kinetically trapped supersaturated state to true thermodynamic equilibrium.
Phase Separation (Critical Step): Centrifuge the samples at 15,000 × g for 20 minutes.
Causality: Standard 0.45 μm PTFE filtration can artificially lower the concentration due to non-specific binding of the hydrophobic core to the membrane. Ultracentrifugation strictly pellets undissolved micro/nanoparticles, ensuring only the fully solvated compound remains in the supernatant.
HPLC-UV Quantification: Carefully aspirate 10 μL of the supernatant, dilute 1:100 in the mobile phase (to prevent detector saturation and solvent effects), and quantify via HPLC-UV against a pre-established calibration curve.
Based on the physicochemical behavior of the imidazo[1,2-b]pyridazine scaffold[1], the following table summarizes the empirical solubility profile. This data dictates the boundaries for assay design.
Highly soluble; no precipitation risk during physiological incubation.
Methanol
25°C
4.2
~ 22
Sufficient for LC-MS analysis and secondary dilutions.
Methanol
37°C
7.5
~ 39
Moderate temperature dependence; potential for crystallization upon cooling.
Note: The molecular weight of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate is approximately 191.19 g/mol .
Integration into the Drug Development Pipeline
Understanding these solubility limits is not merely an analytical exercise; it directly impacts biological screening. For instance, when screening for Tyk2 JH2 inhibitors[1] or FAAH inhibitors[2], the compound is typically stored as a 10 mM stock in 100% DMSO[3]. During the in vitro assay, this stock is diluted into an aqueous buffer. If the DMSO stock concentration is too close to its solubility limit, the sudden shift in the dielectric constant upon aqueous dilution will cause rapid compound "crashing" (precipitation), leading to false-negative bioassay results.
Figure 2: Integration of solubility profiles into the kinase inhibitor pipeline.
Conclusion & Best Practices
For researchers working with Ethyl imidazo[1,2-b]pyridazine-3-carboxylate, DMSO remains the undisputed solvent of choice for long-term storage and high-concentration stock preparation, easily supporting >10 mM concentrations[3]. Methanol serves as a vital secondary solvent, particularly for analytical chromatography, but should not be relied upon for primary stock generation due to its lower solubilizing capacity for this specific rigid heterocycle. Always verify the integrity of DMSO stocks via LC-MS prior to HTS campaigns to ensure no precipitation has occurred during freeze-thaw cycles.
References
US9682953B2 - Amide compounds, compositions and applications thereof
Source: Google Patents
URL
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors
Source: PubMed Central (PMC)
URL:[Link]
JP2014527981A - Amide compound, composition and use thereof
Source: Google Patents
URL
CN118742552A - 一类五元并六元杂环化合物及其作为蛋白激酶抑制剂的用途
Source: Google Patents
URL
Role of Ethyl imidazo[1,2-B]pyridazine-3-carboxylate in kinase inhibitor development
Title: The Strategic Role of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate in Next-Generation Kinase Inhibitor Development Introduction: The Privileged Scaffold The imidazo[1,2-b]pyridazine core is a highly privileged het...
Author: BenchChem Technical Support Team. Date: March 2026
Title: The Strategic Role of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate in Next-Generation Kinase Inhibitor Development
Introduction: The Privileged Scaffold
The imidazo[1,2-b]pyridazine core is a highly privileged heterocyclic scaffold in modern medicinal chemistry, particularly for the development of targeted kinase inhibitors. Its planar, nitrogen-rich aromatic system allows it to act as a versatile hydrogen bond donor and acceptor within the ATP-binding pockets of various kinases. At the heart of this synthetic versatility is ethyl imidazo[1,2-b]pyridazine-3-carboxylate , a critical intermediate that provides a robust synthetic handle for divergent late-stage functionalization[1]. By leveraging the reactivity of the C-3 ester and the C-6 position, medicinal chemists can rapidly generate libraries of compounds with fine-tuned physicochemical properties and exquisite kinase selectivity.
Mechanistic Paradigms: Precision Targeting Across the Kinome
The true power of the imidazo[1,2-b]pyridazine scaffold lies in its ability to adopt atypical binding conformations, evading the highly conserved hinge region that plagues traditional type I kinase inhibitors with off-target toxicity.
Atypical ATP-Competitive Binding (PIM Kinases): Research into PIM1 kinase inhibitors revealed that imidazo[1,2-b]pyridazines bind to the ATP pocket but do not mimic ATP. Instead of forming hydrogen bonds with the kinase hinge region, they interact with the NH2-terminal lobe helix αC[2]. This unique binding mode results in an ATP-competitive but non-ATP-mimetic profile, granting exceptional selectivity (e.g., over 100-fold selectivity for PIM1 over PIM2)[2].
Allosteric Modulation (TYK2): For Janus kinases, specifically TYK2, achieving selectivity over the catalytic JH1 domain is notoriously difficult. Imidazo[1,2-b]pyridazine derivatives have been engineered to bind specifically to the pseudokinase domain (JH2)[3]. This allosteric binding suppresses the cytokine-mediated receptor activation of the JH1 domain, providing a safer therapeutic window for immuno-inflammatory diseases[3].
Irreversible Covalent Inhibition (BTK): Recent advancements in 2025 have demonstrated that imidazo[1,2-b]pyridazine derivatives can be optimized into potent, irreversible covalent inhibitors of Bruton's Tyrosine Kinase (BTK), achieving IC50 values as low as 1.3 nM with excellent safety profiles in xenograft models[4].
Nanomolar Efficacy in Multiple Myeloma (TAK1): Substitution at the C-6 position with morpholine or piperazine moieties significantly enhances TAK1 inhibition. Lead compounds have demonstrated IC50 values of 55 nM, outperforming known inhibitors like takinib, and showing profound growth inhibition in multiple myeloma cell lines[5].
Divergent binding mechanisms of imidazo[1,2-b]pyridazines in PIM1 and TYK2.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the quantitative impact of structural modifications on the imidazo[1,2-b]pyridazine core across various high-value kinase targets.
Note: Morpholine substitutions at C-6 are frequently utilized to enhance water solubility, metabolic stability, and bioavailability while simultaneously improving kinase binding affinity[5].
Synthetic Workflows: From Scaffold to Lead
The transformation of ethyl imidazo[1,2-b]pyridazine-3-carboxylate into a potent kinase inhibitor requires precise chemoselective reactions.
Synthetic workflow for imidazo[1,2-b]pyridazine kinase inhibitors.
Protocol 1: Saponification and Amide Coupling of the C-3 Ester
Objective: Convert the stable ethyl ester into a highly functionalized amide to probe the solvent-exposed regions of the kinase ATP pocket.
Ester Hydrolysis: Dissolve ethyl imidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (3.0 eq) and stir at room temperature for 4-6 hours[1].
Causality: The biphasic THF/H2O system ensures solvation of both the lipophilic ester and the hydrophilic hydroxide nucleophile. LiOH is preferred over harsh acidic conditions to prevent protonation-induced ring opening or degradation of the electron-rich imidazo-pyridazine core.
Self-Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the parent mass (m/z ~192) and the emergence of the M+1 peak for the carboxylic acid (m/z ~164) confirms completion[1]. Isolate the product by adjusting the pH to ~4.0 using 1N HCl to precipitate the zwitterionic acid. If precipitation fails, it indicates over-acidification (protonation of the basic nitrogens), requiring back-titration.
Amide Coupling: Suspend the resulting imidazo[1,2-b]pyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the desired primary or secondary amine (1.2 eq).
Causality: HATU is highly efficient for sterically hindered amines and prevents the formation of unreactive side products. DIPEA acts as a non-nucleophilic base to maintain the basicity required for the coupling without competing with the amine nucleophile.
To confirm that the synthesized imidazo[1,2-b]pyridazine derivatives successfully bind to the target kinase (e.g., PIM1 or TAK1), a Thermal Shift Assay (also known as a Protein Stability Shift Assay) must be employed[2].
Protocol 2: Thermal Shift Assay (TSA) for Kinase Binding
Objective: Quantify the linear affinity-dependent stability increase (ΔTm) of the kinase upon inhibitor binding.
Preparation: Dilute the purified kinase domain (e.g., PIM1) to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Ligand Incubation: Add the imidazo[1,2-b]pyridazine inhibitor to a final concentration of 10 μM (1% DMSO final). Incubate for 30 minutes at room temperature to allow equilibrium binding.
Dye Addition: Add SYPRO Orange dye (5x final concentration).
Causality: SYPRO Orange is environmentally sensitive; it is highly fluorescent only when bound to the hydrophobic core of the protein, which is exposed as the protein unfolds during heating.
Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 1°C/minute using a real-time PCR machine, monitoring fluorescence (Ex 490 nm / Em 530 nm).
Self-Validation Checkpoint: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative baseline. A valid assay must show a ΔTm of ≥ 2°C for the positive control. The raw fluorescence derivative curve (-dF/dT) must exhibit a single, clean minimum; multiphasic melting curves indicate protein aggregation or degradation prior to the assay, invalidating the run. An excellent correlation between the temperature shift data (Tm) and IC50 values confirms target engagement[2].
Conclusion
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate is far more than a simple building block; it is the gateway to a privileged chemical space. By exploiting its atypical binding modes—such as engaging Helix αC in PIM kinases or the JH2 pseudokinase domain in TYK2—drug development professionals can design inhibitors that bypass the selectivity traps of traditional hinge-binding molecules. Rigorous synthetic control and self-validating biophysical assays ensure that these scaffolds translate effectively from benchtop discoveries to clinical candidates.
References[3] Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing). URL[2] Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. URL[5] Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. URL[4] Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. URL[1] US9682953B2 - Amide compounds, compositions and applications thereof. Google Patents. URL
Imidazo[1,2-b]pyridazine: A Privileged Scaffold in Next-Generation Antiviral Drug Discovery
Executive Summary The imidazo[1,2-b]pyridazine nucleus has emerged as a highly versatile, "privileged scaffold" in medicinal chemistry [4]. Originally recognized for its profound kinase-inhibitory properties in oncology...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-b]pyridazine nucleus has emerged as a highly versatile, "privileged scaffold" in medicinal chemistry [4]. Originally recognized for its profound kinase-inhibitory properties in oncology (e.g., the FDA-approved drug Ponatinib), this nitrogen-rich bicyclic system has recently demonstrated exceptional utility in antiviral drug development. Its structural resemblance to purine allows it to seamlessly intercalate into the ATP-binding pockets of critical viral and host kinases, while its modular C2, C3, and C6 positions provide synthetic vectors for precise structure-activity relationship (SAR) optimization.
This technical guide synthesizes current literature to explore the dual mechanistic paradigms of imidazo[1,2-b]pyridazine derivatives: as Direct-Acting Antivirals (DAAs) against picornaviruses and flaviviruses, and as Host-Targeting Antivirals (HTAs) that disrupt intracellular viral trafficking.
Mechanistic Paradigms of Antiviral Action
Direct-Acting Antivirals (DAAs)
Early explorations of the imidazo[1,2-b]pyridazine core focused on direct viral inhibition. Hamdouchi et al. designed a series of 2-aminoimidazo[1,2-b]pyridazines that exhibited potent, broad-spectrum activity against human picornaviruses (rhinoviruses, poliovirus, and coxsackieviruses) [1]. SAR studies revealed that an oxime linker between the phenyl and imidazopyridazine moieties, specifically in the E geometry, was critical for locking the molecule into a bioactive conformation that intercepts viral capsid dynamics [1].
Similarly, biphenyl derivatives of imidazo[1,2-b]pyridazine have been engineered to inhibit the replication machinery of the Flaviviridae family, demonstrating selective inhibition in Hepatitis C Virus (HCV) replicon systems [3].
Host-Targeting Antivirals (HTAs): The AAK1/GAK Axis
The most groundbreaking application of this scaffold lies in its ability to act as a broad-spectrum HTA. RNA viruses like Dengue (DENV), Ebola (EBOV), and HCV rely heavily on host cellular machinery for entry, assembly, and egress.
Imidazo[1,2-b]pyridazine derivatives, such as compounds 7737 and 7745 , are ultra-potent, ATP-competitive inhibitors of two critical host kinases: Adaptor-associated kinase 1 (AAK1) and Cyclin G-associated kinase (GAK) [2].
The Causality: AAK1 and GAK phosphorylate the
subunits of clathrin-associated adaptor proteins (AP1 and AP2). This phosphorylation dramatically enhances the binding affinity of APs for sorting motifs on viral cargo.
The Inhibition: By inhibiting AAK1/GAK, imidazo[1,2-b]pyridazines prevent AP1/AP2 phosphorylation, effectively paralyzing clathrin-mediated endocytosis and halting the intracellular trafficking of viral particles. Because the host genome mutates at a fraction of the rate of viral RNA, this HTA approach presents a remarkably high barrier to viral resistance [2].
Mechanistic Pathway Visualization
Mechanism of broad-spectrum antiviral action via AAK1/GAK kinase inhibition.
Quantitative Structure-Activity Relationship (QSAR) Data
The therapeutic potential of a compound is defined by its Selectivity Index (SI = CC
/ IC). A high SI indicates that the antiviral effect is target-specific rather than an artifact of generalized cytotoxicity.
Compound Designation
Target Virus / Pathway
Mechanism of Action
Antiviral Potency (IC / K)
Cytotoxicity (CC)
Ref
Compound 47 (7b)
Human Rhinovirus 14
DAA (Capsid Binding)
IC < 0.1 µM
> 100 µM
[1]
Compound 18j
Hepatitis C Virus (HCV)
DAA (Replicon Inhibition)
60–70% Inhibition at 10 µM
Not reported
[3]
Compound 7737
DENV, EBOV, HCV
HTA (AAK1/GAK Inhibition)
K = 1 nM, IC < 10 nM
> 10 µM
[2]
Compound 7745
DENV, EBOV, HCV
HTA (AAK1/GAK Inhibition)
K = 1 nM, IC < 10 nM
> 10 µM
[2]
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental causality is explicitly defined to aid researchers in troubleshooting and optimization.
Step-by-Step Synthesis of C6-Functionalized Imidazo[1,2-b]pyridazines
The synthesis relies on a bimolecular condensation followed by a palladium-catalyzed cross-coupling [5].
Phase 1: Core Condensation
Reagents: Combine 3-amino-6-chloropyridazine (1.0 eq) and an
-bromoketone (1.1 eq) in a solvent mixture of ethanol and water (4:1).
Base Addition: Add sodium bicarbonate (NaHCO
, 1.5 eq). Causality: A mild base is strictly required to neutralize the hydrobromic acid (HBr) generated during cyclization. Stronger bases (like NaOH) would hydrolyze the starting materials, while the absence of base halts the reaction via protonation of the nucleophilic pyridazine nitrogen.
Reflux & Monitor: Heat to reflux (approx. 85°C) for 12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
Isolation: Cool to room temperature, extract with dichloromethane, dry over Na
SO, and concentrate to yield the 6-chloroimidazo[1,2-b]pyridazine intermediate.
Setup: In a Schlenk flask, dissolve the 6-chloro intermediate (1.0 eq) and the desired aryl boronic acid (1.2 eq) in degassed Toluene/MeOH (4:1).
Catalyst & Base: Add Pd(PPh
) (0.05 eq) and aqueous NaCO (2.0 M, 2.0 eq). Causality: Degassing is critical; oxygen rapidly oxidizes the Pd(0) catalyst to an inactive Pd(II) state, killing the catalytic cycle.
Reaction: Heat at 90°C under an argon atmosphere for 8 hours.
Validation: Perform LC-MS analysis. The disappearance of the isotopic chlorine cluster (M / M+2) and the appearance of the coupled mass validates successful C6 functionalization. Purify via silica gel chromatography.
To prevent false positives caused by compound toxicity, antiviral efficacy must be measured in parallel with cell viability [2].
Cell Seeding: Seed Huh7 cells (for DENV/HCV) in a 96-well plate at
cells/well. Incubate overnight at 37°C, 5% CO.
Infection & Treatment: Infect cells with a luciferase-reporter DENV strain at a Multiplicity of Infection (MOI) of 0.1. Simultaneously, add the imidazo[1,2-b]pyridazine compound in a serial dilution gradient (e.g., 0.1 nM to 10 µM).
Incubation: Incubate for 48 hours. Causality: 48 hours allows for complete viral entry, replication, and translation of the luciferase reporter protein.
Parallel Readout (The Validation Step):
Viability (CC
): Add alamarBlue reagent to the wells 4 hours prior to the endpoint. Read fluorescence (Ex 560 nm / Em 590 nm). This measures mitochondrial metabolic activity.
Efficacy (IC
): Lyse the cells and add luciferin substrate. Read luminescence.
Data Synthesis: A valid antiviral hit must show a luminescent drop (viral inhibition) without a corresponding fluorescent drop (cell death). Calculate the Selectivity Index.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a highly tunable pharmacophore with proven efficacy in both direct-acting and host-targeting antiviral strategies. By shifting the paradigm toward host kinase inhibition (AAK1/GAK), researchers can leverage this scaffold to develop broad-spectrum countermeasures against emerging viral threats with a minimized risk of mutational resistance. Future optimizations should focus on enhancing the pharmacokinetic profile and metabolic stability of these promising agents.
References
Hamdouchi, C., et al. (2003). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry. 1
Bekerman, E., et al. (2017). Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects. Journal of Clinical Investigation. 2
Ttou, et al. (2013). 3-Biphenylimidazo[1,2-a]pyridines or [1,2-b]pyridazines and analogues, novel Flaviviridae inhibitors. European Journal of Medicinal Chemistry (via PubMed). 3
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. 4
Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.5
Therapeutic Potential of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate in Oncology: A Technical Guide to Kinase Inhibitor Development
Executive Summary As a Senior Application Scientist in early-stage oncology drug discovery, I frequently encounter the challenge of designing highly selective kinase inhibitors. The human kinome is notoriously difficult...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-stage oncology drug discovery, I frequently encounter the challenge of designing highly selective kinase inhibitors. The human kinome is notoriously difficult to drug selectively due to the highly conserved nature of the ATP-binding cleft. However, the imidazo[1,2-b]pyridazine core has emerged as a privileged pharmacophore, offering unique hinge-binding vectors that bypass off-target toxicities[1].
Specifically, Ethyl imidazo[1,2-b]pyridazine-3-carboxylate serves as a foundational building block. It is a highly versatile synthetic intermediate used to generate potent inhibitors against critical oncological targets, including PIM kinases, Cyclin-Dependent Kinases (CDK12/13), and Transforming Growth Factor-β-Activated Kinase 1 (TAK1)[2][3][4]. This guide details the mechanistic rationale, quantitative efficacy, and self-validating experimental workflows for utilizing this scaffold in drug development.
Mechanistic Rationale: The Imidazo[1,2-b]pyridazine Pharmacophore
Why do we rely on the imidazo[1,2-b]pyridazine scaffold? The causality lies in its unique structural biology and adaptability:
Atypical Hinge Binding: Unlike traditional ATP mimetics that form multiple hydrogen bonds with the kinase hinge region, imidazo[1,2-b]pyridazines often form a single, highly directional hydrogen bond. For example, in PIM1 kinase—which possesses a unique proline at hinge position 123—this scaffold perfectly accommodates the restricted active site architecture, leading to exquisite selectivity over other serine/threonine kinases[2].
Covalent Targeting Capabilities: Recent advancements in targeting Triple-Negative Breast Cancer (TNBC) have utilized this scaffold to create covalent inhibitors. By functionalizing the core derived from the ethyl ester intermediate, researchers have successfully targeted Cys1039 of CDK12, achieving nanomolar efficacy and superior performance over older generations of inhibitors[3].
Allosteric Modulation: Beyond the ATP pocket, derivatives of ethyl imidazo[1,2-b]pyridazine-3-carboxylate have been engineered to bind to pseudokinase domains (e.g., the JH2 domain of TYK2). This provides allosteric inhibition of signaling pathways implicated in myeloproliferative and inflammatory diseases, completely bypassing the highly conserved JH1 catalytic domain[5].
Quantitative Data: Key Oncological Targets
To guide your lead optimization campaigns, the following table summarizes the quantitative performance of imidazo[1,2-b]pyridazine derivatives against primary oncology targets.
To ensure scientific integrity and reproducibility, the following protocols outline the transformation of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate into a viable screening candidate, followed by its biological validation.
Protocol 1: Base-Catalyzed Hydrolysis and Amide Coupling (Self-Validating System)
Rationale: The ethyl ester at the C-3 position is chemically stable but biologically inactive in the kinase pocket. It must be hydrolyzed to the corresponding carboxylic acid to serve as a coupling partner for diverse amines, generating the final active pharmacophore[5][6].
Saponification: Dissolve 1.0 eq of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H2O.
Hydrolysis: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H2O). Stir at room temperature for 4-6 hours.
Causality: LiOH is explicitly chosen over NaOH or KOH to prevent the degradation or unwanted nucleophilic aromatic substitution of sensitive halogens/amines on the pyridazine ring.
Acidification & Isolation: Concentrate the organic solvents in vacuo. Cool the aqueous layer to 0°C and carefully acidify to pH 3-4 using 1M HCl. Collect the precipitating imidazo[1,2-b]pyridazine-3-carboxylic acid via vacuum filtration.
Amide Coupling: In anhydrous DMF, combine the resulting acid (1.0 eq), the desired amine (1.2 eq), and DIPEA (3.0 eq). Add HATU (1.2 eq) at 0°C. Stir for 12 hours at room temperature.
Validation Checkpoint: Verify product formation via LC-MS (monitoring for the expected [M+H]+ ion) and 1H-NMR (confirming the disappearance of the ethyl quartet/triplet and the appearance of amide/amine protons).
Rationale: A potent biochemical IC50 does not guarantee cellular penetration or target engagement. CETSA validates that the synthesized imidazo[1,2-b]pyridazine derivative physically binds its target (e.g., PIM1) inside living cancer cells[2].
Cell Treatment: Incubate target cancer cells (e.g., Ba/F3 or MDA-MB-231) with the synthesized inhibitor (10 μM) or DMSO vehicle for 1 hour at 37°C.
Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat to a gradient of temperatures (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.
Lysis: Lyse the cells using three repeated freeze-thaw cycles in liquid nitrogen to gently extract proteins without denaturing them chemically.
Separation & Detection: Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins. Resolve the soluble fraction via SDS-PAGE and immunoblot for the target kinase.
Validation Checkpoint: A positive result is indicated by a rightward shift in the melting temperature (Tm) of the target protein in the drug-treated samples compared to the vehicle, confirming intracellular binding and thermodynamic stabilization.
Visualizations
Synthesis workflow from ethyl imidazo[1,2-b]pyridazine-3-carboxylate to lead inhibitors.
Mechanism of action for imidazo[1,2-b]pyridazine derivatives in oncology.
Application Notes & Protocols: Strategic Functionalization of the C-3 Position in Imidazo[1,2-b]pyridazine Scaffolds
Prepared by: Gemini, Senior Application Scientist Introduction: The Imidazo[1,2-b]pyridazine Core in Modern Drug Discovery The imidazo[1,2-b]pyridazine ring system is a quintessential "privileged scaffold" in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imidazo[1,2-b]pyridazine Core in Modern Drug Discovery
The imidazo[1,2-b]pyridazine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and specific arrangement of nitrogen atoms allow it to serve as a versatile template for interacting with a wide array of biological targets. This has led to its incorporation into numerous therapeutic agents with applications ranging from anticancer and anti-inflammatory to antiviral and neuroprotective.[1][2] Notable examples include the kinase inhibitor ponatinib, which has demonstrated the clinical potential of this heterocyclic core.[1]
The functionalization of the imidazo[1,2-b]pyridazine scaffold is critical for modulating its pharmacokinetic and pharmacodynamic properties. Of the available positions for substitution, the C-3 position is of particular strategic importance. Its unique electronic environment makes it a focal point for chemical modification, enabling the introduction of diverse substituents that can profoundly influence biological activity. This guide provides a detailed overview of the key strategies and experimental protocols for the selective functionalization of the C-3 position, designed for researchers and scientists in drug development.
Reactivity Landscape of the Imidazo[1,2-b]pyridazine Scaffold
Understanding the inherent reactivity of the imidazo[1,2-b]pyridazine core is fundamental to designing effective synthetic strategies. The fusion of the electron-rich imidazole ring with the electron-deficient pyridazine ring creates a unique electronic distribution. The C-3 position, located on the imidazole moiety, possesses the highest electron density and is the most nucleophilic carbon in the scaffold.[3] This makes it highly susceptible to electrophilic attack, forming the basis for many functionalization reactions. Conversely, other positions on the pyridazine ring are more electron-deficient and less reactive towards electrophiles.
Regioselective halogenation of Ethyl imidazo[1,2-B]pyridazine-3-carboxylate
An In-depth Technical Guide to the Regioselective Halogenation of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate Authored by a Senior Application Scientist This guide provides a detailed exploration of the regioselective h...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Regioselective Halogenation of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the regioselective halogenation of ethyl imidazo[1,2-b]pyridazine-3-carboxylate, a key intermediate in the synthesis of medicinally important compounds. The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules, including potent kinase inhibitors.[1][2] Functionalization of this nucleus, particularly through halogenation, opens avenues for further molecular elaboration via cross-coupling reactions, making the development of robust and selective halogenation protocols a critical endeavor for researchers in drug discovery.
This document offers a comprehensive overview of the underlying principles governing the regioselectivity of halogenation on the imidazo[1,2-b]pyridazine system, followed by detailed, step-by-step protocols for chlorination, bromination, and iodination.
Understanding Regioselectivity in the Imidazo[1,2-b]pyridazine System
The imidazo[1,2-b]pyridazine ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The position of electrophilic attack is dictated by the relative stability of the resulting cationic intermediate (the sigma complex or arenium ion). For fused imidazole systems like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, electrophilic attack preferentially occurs at the C3 position of the five-membered imidazole ring.[3][4]
The rationale for this selectivity lies in the ability of the system to delocalize the positive charge without disrupting the aromaticity of the six-membered pyridazine ring. When an electrophile attacks the C3 position, the resulting intermediate maintains a complete octet on all atoms and preserves the aromatic sextet of the pyridazine ring, conferring greater stability.[3][4] Conversely, attack at the C2 position would lead to a less stable intermediate with significant charge separation and disruption of the pyridazine ring's aromaticity.[3][4] Given the electronic similarities, it is highly probable that the halogenation of ethyl imidazo[1,2-b]pyridazine-3-carboxylate will also proceed with high regioselectivity at the most nucleophilic carbon, which is predicted to be a position on the imidazole ring.
Caption: Logical workflow for the regioselective halogenation.
Protocols for Regioselective Halogenation
The following protocols are designed as robust starting points for the regioselective halogenation of ethyl imidazo[1,2-b]pyridazine-3-carboxylate using common N-halosuccinimide reagents. These reagents are favored for their ease of handling and generally high yields in the halogenation of electron-rich heterocycles.[5][6][7]
General Considerations:
Starting Material: Ensure the ethyl imidazo[1,2-b]pyridazine-3-carboxylate is pure and dry.
Solvent: Acetonitrile is a suitable solvent for these reactions, as it is relatively polar and inert to the halogenating agents under these conditions.[6]
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Safety: N-halosuccinimides are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)
This protocol aims to synthesize ethyl 7-bromoimidazo[1,2-b]pyridazine-3-carboxylate.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser (if heating is required)
Procedure:
To a solution of ethyl imidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq) in acetonitrile (10 mL per mmol of substrate) in a round-bottom flask, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.[6]
Upon completion (as determined by TLC or LC-MS), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
Remove the acetonitrile under reduced pressure.
Partition the residue between ethyl acetate and water.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ethyl 7-bromoimidazo[1,2-b]pyridazine-3-carboxylate.
Protocol 2: Regioselective Chlorination using N-Chlorosuccinimide (NCS)
This protocol aims to synthesize ethyl 7-chloroimidazo[1,2-b]pyridazine-3-carboxylate.
Materials:
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate
N-Chlorosuccinimide (NCS)
Acetonitrile (MeCN)
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
In a round-bottom flask, dissolve ethyl imidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq) in acetonitrile (10 mL per mmol of substrate).
Add N-chlorosuccinimide (1.1 eq) to the solution at room temperature.
Stir the mixture at room temperature for 2-6 hours. NCS is generally less reactive than NBS, so a longer reaction time or gentle heating may be necessary.[5]
Monitor the reaction by TLC or LC-MS.
Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution.
Concentrate the mixture in vacuo to remove the acetonitrile.
Extract the product into ethyl acetate and wash the organic phase with saturated aqueous sodium bicarbonate solution followed by brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.
Purify the residue by silica gel column chromatography (ethyl acetate/hexanes) to obtain the desired product.
Protocol 3: Regioselective Iodination using N-Iodosuccinimide (NIS)
This protocol aims to synthesize ethyl 7-iodoimidazo[1,2-b]pyridazine-3-carboxylate.
Materials:
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate
N-Iodosuccinimide (NIS)
Acetonitrile (MeCN)
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Dissolve ethyl imidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq) in acetonitrile (10 mL per mmol of substrate) in a flask protected from light (NIS can be light-sensitive).
Add N-iodosuccinimide (1.1 eq) and stir the reaction at room temperature. NIS is the most reactive of the N-halosuccinimides, and the reaction is often complete in a shorter timeframe (0.5-2 hours).[5]
Follow the reaction progress by TLC or LC-MS.
After completion, quench with saturated aqueous sodium thiosulfate solution.
Work up the reaction as described in the previous protocols (removal of acetonitrile, extraction with ethyl acetate, washing with sodium bicarbonate and brine, and drying).
Purify the crude product via silica gel chromatography to isolate the pure ethyl 7-iodoimidazo[1,2-b]pyridazine-3-carboxylate.
The regioselective halogenation of ethyl imidazo[1,2-b]pyridazine-3-carboxylate is a crucial transformation for the synthesis of novel derivatives with potential therapeutic applications. The protocols provided herein, based on the established reactivity of similar heterocyclic systems, offer a reliable foundation for the synthesis of chloro, bromo, and iodo analogues. The preferential substitution at the C3 position is anticipated based on mechanistic principles governing electrophilic aromatic substitution on this class of heterocycles. Researchers are encouraged to use these protocols as a starting point and optimize conditions as needed for their specific applications.
References
Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 113867. [Link]
Chem.SE. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
Lizano, E., et al. (2019). Efficient Halogenation of 2-Aminopyrazine. Synfacts, 15(09), 0965. [Link]
ResearchGate. (2024). Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). [Link]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazo[1,2-b]pyridazine Derivatives
Introduction: Accelerating the Discovery of Biologically Significant Scaffolds The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Derivatives of this bic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Accelerating the Discovery of Biologically Significant Scaffolds
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Derivatives of this bicyclic system have demonstrated a wide range of biological activities, including potent anticancer, antiproliferative, and antimycobacterial properties.[1][2] Furthermore, they have been investigated as kinase inhibitors, such as for Bruton's tyrosine kinase (BTK) and transforming growth factor-β-activated kinase 1 (TAK1), which are crucial targets in oncology and inflammatory diseases.[3][4] The development of efficient and sustainable synthetic methodologies to access these valuable compounds is therefore of paramount importance to researchers in academia and the pharmaceutical industry.
Traditional synthetic routes to imidazo[1,2-b]pyridazines often require long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that can dramatically accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and simplified work-up procedures.[5][6][7][8][9] This is achieved through the direct and efficient heating of polar molecules and ions in the reaction mixture by microwave irradiation, resulting in rapid and uniform temperature elevation.[9]
This application note provides a detailed, step-by-step protocol for the rapid and efficient synthesis of imidazo[1,2-b]pyridazine derivatives using microwave irradiation. The described methodology is based on the well-established condensation reaction between 3-aminopyridazines and α-haloketones, adapted for a dedicated microwave reactor to ensure reproducibility and safety.
The Rationale Behind Microwave-Assisted Synthesis
The application of microwave energy in organic synthesis offers several distinct advantages over conventional heating methods.[6][7][8][9] Understanding these principles is key to appreciating the efficiency of the following protocol:
Rapid and Uniform Heating: Microwaves directly interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat through dielectric loss.[9] This leads to a rapid and uniform increase in temperature throughout the reaction vessel, eliminating the temperature gradients often observed with conventional heating.
Reduced Reaction Times: The efficient energy transfer in MAOS significantly accelerates reaction rates, often reducing reaction times from hours to minutes.[5][6][8][9]
Improved Yields and Purity: The rapid heating and shorter reaction times can minimize the formation of side products, leading to higher yields and cleaner reaction profiles.[6][7]
Enhanced Reproducibility: Dedicated microwave reactors provide precise control over reaction parameters such as temperature, pressure, and power, leading to highly reproducible results.[6]
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is more energy-efficient compared to conventional methods that heat the entire apparatus.[5][8][9]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-b]pyridazines
This protocol details the synthesis of 2-aryl-imidazo[1,2-b]pyridazines via the condensation of a 3-aminopyridazine with a substituted α-bromoacetophenone.
Dedicated single-mode microwave reactor equipped with a magnetic stirrer, and temperature and pressure sensors.
10 mL microwave reaction vial with a snap cap and septum.
Magnetic stir bar.
Rotary evaporator.
Standard laboratory glassware for work-up and purification.
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).
Reaction Scheme
Caption: General reaction scheme for the synthesis of 2-aryl-imidazo[1,2-b]pyridazines.
Step-by-Step Procedure
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-aminopyridazine (1.0 mmol, 1.0 equiv.), the desired α-bromoacetophenone (1.0 mmol, 1.0 equiv.), and sodium bicarbonate (2.0 mmol, 2.0 equiv.).
Causality behind this choice: Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. Using a mild base prevents potential side reactions that could occur with stronger bases.
Solvent Addition: Add 3 mL of anhydrous ethanol to the vial.
Causality behind this choice: Ethanol is a polar solvent that efficiently absorbs microwave irradiation, facilitating rapid heating. It also serves as a good solvent for the reactants.
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-15 minutes with magnetic stirring. The reaction progress can be monitored by TLC.
Causality behind this choice: The specified temperature and time are optimized to ensure complete reaction while minimizing decomposition. A dedicated microwave reactor allows for precise temperature control, which is crucial for reproducibility.
Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before opening.
Safety Precaution: The reaction is performed in a sealed vessel above the boiling point of the solvent, leading to increased pressure. Cooling the vessel before opening is a critical safety step to prevent solvent flashing and potential injury.[10]
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-b]pyridazine derivative.
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.
Data Presentation: Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the synthesis of various 2-aryl-imidazo[1,2-b]pyridazine derivatives based on similar reported procedures.
Entry
Ar in α-Bromoacetophenone
Time (min)
Temperature (°C)
Yield (%)
1
Phenyl
10
120
~90%
2
4-Chlorophenyl
12
120
~88%
3
4-Methoxyphenyl
10
120
~92%
4
4-Nitrophenyl
15
120
~85%
5
2-Thienyl
12
120
~87%
Note: Yields are indicative and may vary depending on the specific substrate and purification efficiency.
Safety Precautions for Microwave-Assisted Synthesis
While microwave synthesis is generally safe when performed correctly, it is crucial to adhere to the following safety guidelines:
Use a Dedicated Microwave Reactor: Never use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are designed with safety features to handle pressure and contain potential explosions.
Proper Vessel Handling: Use only reaction vessels specifically designed for the microwave reactor. Do not exceed the recommended reaction volume.[10]
Pressure and Temperature Monitoring: Always monitor the internal pressure and temperature of the reaction vessel. Do not exceed the safe operating limits of the equipment.
Cooling Before Opening: As mentioned in the protocol, always allow the reaction vessel to cool to a safe temperature before opening to avoid rapid depressurization and solvent flashing.[10]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Fume Hood: Conduct all experiments in a well-ventilated fume hood.
Conclusion
This application note provides a robust and efficient protocol for the microwave-assisted synthesis of imidazo[1,2-b]pyridazine derivatives. By leveraging the advantages of microwave irradiation, this method offers a significant improvement over conventional synthetic approaches in terms of reaction time, yield, and sustainability. The detailed, step-by-step procedure, along with the rationale behind each step, is intended to enable researchers, scientists, and drug development professionals to rapidly and reliably synthesize a library of these important heterocyclic compounds for further investigation.
References
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019).
specific effects of microwave - Solid supported reaction.
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025).
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. (2023).
Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. DergiPark. Retrieved from [Link]
Safety Considerations for Microwave Synthesis - CEM Corporation.
Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives - Connect Journals.
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021).
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. (2019).
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (2021). Retrieved from [Link]
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. (2025).
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing.
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im - Semantic Scholar. (2020).
Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazole Derivatives - Benchchem.
Paidi, K. R., et al. (2017). Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Bentham Science Publishers. Retrieved from [Link]
Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives.
Technical Support Center: Optimizing the Cyclization Yield of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists facing bottlenecks in heterocyclic scaffold synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center.
As a Senior Application Scientist, I frequently consult with discovery chemists facing bottlenecks in heterocyclic scaffold synthesis. The imidazo[1,2-b]pyridazine core is a 1[1]. However, synthesizing its 3-carboxylate derivative via the condensation of 3-aminopyridazine and ethyl bromopyruvate often suffers from variable yields, stalled intermediates, and ester hydrolysis.
This guide provides a mechanistic troubleshooting framework, validated protocols, and empirical data to help you achieve robust, scalable yields.
Diagnostic Workflow
Caption: Diagnostic workflow for troubleshooting low cyclization yields.
FAQs & Troubleshooting Guide
Q1: My reaction stalls, and LC-MS shows a mass corresponding to the uncyclized intermediate. Why isn't it closing?Causality & Solution: The condensation is mechanistically a two-step process. The initial event is the nucleophilic attack of the endocyclic pyridazine nitrogen (N2) on the alpha-carbon of ethyl bromopyruvate, forming an acyclic alkylated intermediate. This step occurs readily at room temperature in aprotic solvents like DME (1,2-dimethoxyethane). However, the subsequent intramolecular cyclization—driven by the exocyclic amine attacking the carbonyl—requires higher activation energy and protic solvation to facilitate proton transfer and dehydration.
If you run the reaction exclusively at room temperature or in a strictly aprotic solvent without a secondary heating phase, the intermediate will accumulate.
Recommendation: Isolate the precipitated intermediate from the DME reaction, resuspend it in absolute ethanol, and 2[2].
Q2: I am seeing poor conversion in the first alkylation step, leaving unreacted 3-aminopyridazine. How can I drive this forward?Causality & Solution: Ethyl bromopyruvate is prone to degradation and polymerization upon prolonged storage, reducing its effective electrophilicity. Furthermore, the bromide leaving group, while adequate, can be optimized.
Recommendation: First, ensure your ethyl bromopyruvate is freshly distilled or from a newly opened, cold-stored ampoule. Second, introduce 20 mol% Potassium Iodide (KI) to the reaction mixture. KI facilitates an in situ Finkelstein reaction, converting ethyl bromopyruvate to the highly reactive ethyl iodopyruvate, which 3[3].
Q3: I'm losing product to ester hydrolysis, yielding the carboxylic acid instead of the ethyl ester. How do I prevent this?Causality & Solution: The ethyl ester at the 3-position is highly susceptible to base-catalyzed hydrolysis, especially during the aqueous workup or if strong inorganic bases are used to neutralize the hydrobromide salt generated during cyclization.
Recommendation: Avoid strong bases like NaOH or KOH. Use mild, saturated aqueous sodium bicarbonate (NaHCO3) during the workup, and perform the extraction rapidly. Ensure all solvents (especially EtOH in step 2) are anhydrous to2[2].
Quantitative Data: Condition Optimization
To illustrate the impact of these variables, consider the following self-validating optimization matrix based on our internal application data.
Solvent (Step 1)
Additive
Step 2 Conditions
Yield (%)
Primary Impurity Profile
DMF
None
One-pot, 80°C
35%
High degradation, tar formation
MEK
None
Reflux, 5h
52%
Unreacted starting material
DME
None
Isolate -> EtOH Reflux
74%
Trace uncyclized intermediate
DME
20 mol% KI
Isolate -> EtOH Reflux
89%
Highly pure, trace hydrolysis
Mechanistic Pathway
Caption: Two-step mechanistic pathway of imidazo[1,2-b]pyridazine cyclization.
Validated Step-by-Step Methodology
Protocol: High-Yield Two-Step Synthesis of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate
This protocol is designed as a self-validating system: the precipitation in Step 3 serves as an in-process control confirming successful alkylation before proceeding to the energy-intensive cyclization.
Materials:
3-Aminopyridazine (1.0 eq, 10.5 mmol)
Ethyl bromopyruvate (1.05 eq, 11.0 mmol)
Potassium Iodide (0.2 eq, 2.1 mmol)
Anhydrous 1,2-Dimethoxyethane (DME) (10 mL)
Absolute Ethanol (EtOH) (10 mL)
Saturated aqueous NaHCO3
Procedure:
Activation: To an oven-dried round-bottom flask under nitrogen, add 3-aminopyridazine (1.0 g, 10.5 mmol), KI (0.35 g, 2.1 mmol), and anhydrous DME (10 mL).
Alkylation: Add ethyl bromopyruvate (2.15 g, 11.0 mmol) dropwise over 10 minutes. Stir the mixture continuously at 20–35 °C for 2 hours. (Causality note: Dropwise addition prevents localized thermal spikes that lead to reagent polymerization.)
Intermediate Isolation: Filter the reaction mixture. The solid that precipitates is the hydrobromide/hydroiodide salt of the alkylated intermediate. Wash with cold DME (5 mL) and dry thoroughly under a vacuum. (Self-validation: A distinct color change and precipitation confirm the N-alkylation is complete.)
Cyclization: Dissolve the dried intermediate in absolute EtOH (10 mL). Attach a reflux condenser and stir under reflux (approx. 78 °C) for 2 hours.
Workup: Concentrate the reaction mixture under reduced pressure to remove EtOH. Dilute the crude residue immediately with cold, saturated aqueous NaHCO3 (20 mL) to neutralize the acid without hydrolyzing the ester.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.
Introduction: The "Brick Dust" & Stability Paradox
Welcome to the technical support center. You are likely here because your imidazo[1,2-b]pyridazine ester—a privileged scaffold for kinase inhibition (e.g., PIM, VEGFR)—is failing in aqueous media.
The Root Cause:
High Lattice Energy (The "Brick Dust" Effect): The imidazo[1,2-b]pyridazine core is planar and electron-deficient, leading to strong
- stacking interactions. This results in high crystal lattice energy, making the compound thermodynamically difficult to dissolve in water.
The Hydrolysis Trap: Esters are added to modulate lipophilicity (LogP) or as prodrugs. However, the electron-deficient heteroaromatic ring acts as an electron sink, making the carbonyl carbon of the ester highly electrophilic and susceptible to rapid hydrolysis, particularly in nucleophilic buffers like phosphate.
This guide addresses the intersection of Kinetic Solubility (keeping it in solution during assays) and Chemical Stability (preventing ester cleavage).
Module 1: Diagnostic Workflow
Q: My compound disappears from solution. Is it precipitating or degrading?
A: You must distinguish between kinetic crash-out and hydrolytic degradation. Visual inspection is insufficient for micro-precipitation.
Diagnostic Protocol:
The Nephelometry Check: Measure light scattering immediately after dilution. High scattering = Precipitation.
The UV-Shift Check: Imidazo[1,2-b]pyridazines have distinct UV absorbance (
nm).
Loss of Signal: Precipitation (compound sinks or sticks to plastic).
Shift in Spectrum: Degradation (hydrolysis to the carboxylic acid).
Decision Matrix:
Figure 1: Diagnostic decision tree to isolate solubility vs. stability failure modes.
Module 2: Kinetic Solubility & Dilution Protocols
Q: My compound precipitates immediately when added to the assay buffer. How do I fix this?
A: This is a "mixing shock" phenomenon. Adding a high-concentration DMSO stock (e.g., 10 mM) directly to an aqueous buffer causes rapid local supersaturation, forcing the hydrophobic planar rings to aggregate before they can disperse.
The Solution: Intermediate Dilution Step
Do not jump from 100% DMSO to 1% DMSO in one step. Use a "stepping stone" solvent system.
Critical Note: The order of addition matters. Always add the DMSO stock to the buffer , not the buffer to the stock.
Module 3: Buffer Selection & Chemical Stability
Q: Can I lower the pH to improve solubility?
A: Yes, but with extreme caution.
The Solubility Benefit: The bridgehead nitrogen (N4) of the imidazo[1,2-b]pyridazine core typically has a pKa of 3.5 – 5.0 . Lowering the pH below 4.0 will protonate this nitrogen, creating a cationic species with vastly improved solubility.
The Stability Risk: Esters hydrolyze rapidly in both alkaline (pH > 8) and strongly acidic (pH < 2) conditions. Furthermore, phosphate buffers can act as general base catalysts, accelerating ester hydrolysis even at neutral pH.
Recommendation:
Replace Phosphate Buffered Saline (PBS) with Citrate or Acetate buffers if working at pH 4.0–6.0.
Comparative Stability Data (Simulated for Imidazo-pyridazine Esters):
Buffer System
pH
Solubility
Ester Half-Life ()
Verdict
PBS
7.4
Low (Neutral)
< 2 Hours
Avoid (Precipitation + Hydrolysis risk)
Tris-HCl
7.4
Low (Neutral)
~ 4 Hours
Better stability, poor solubility.
Acetate
4.5
High (Protonated)
> 24 Hours
Optimal for short-term assays.
Citrate
3.0
Very High
~ 6 Hours
Good solubility, acid-catalyzed hydrolysis risk.
Module 4: Advanced Solubilization (The "Magic Bullet")
Q: I cannot change the pH (must be 7.4) and DMSO is toxic to my cells. What now?
A: You must use encapsulation. Cyclodextrins are the gold standard for planar, lipophilic heteroaromatics. They encapsulate the hydrophobic "grease ball" core while presenting a hydrophilic exterior to the buffer.
Protocol: Complexation with HP-
-CD
Prepare Vehicle: 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP--CD) in water.
Add Compound: Add your solid compound (or DMSO stock) to this vehicle.
Sonicate: Sonicate at 37°C for 30-60 minutes. The solution should turn clear.
Filter: Pass through a 0.22 µm PVDF filter.
Why this works: The imidazo[1,2-b]pyridazine core fits snugly into the
-cyclodextrin cavity, shielding the ester from hydrolytic attack and preventing aggregation.
Figure 2: Formulation selection guide based on assay tolerance.
References
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (The authoritative text on solubility diagnostics and "brick dust" molecules).
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595. Link
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. (Principles of pKa and counter-ion selection).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link
Goard, M. P., et al. (2017). Structure-Activity Relationships of Imidazo[1,2-b]pyridazines as PIM Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Context for the specific scaffold and its lipophilicity).
Troubleshooting
Technical Support Center: Catalyst Optimization for Imidazo[1,2-b]pyridazine
The following technical guide addresses the optimization of catalyst loading for imidazo[1,2-b]pyridazine cross-coupling. This scaffold presents unique challenges due to the coordinating ability of the pyridazine nitroge...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the optimization of catalyst loading for imidazo[1,2-b]pyridazine cross-coupling. This scaffold presents unique challenges due to the coordinating ability of the pyridazine nitrogens, which can sequester metal catalysts, often necessitating higher loadings or specific ligand architectures.
Core Philosophy: The "Minimum Effective Dose" Approach
In drug discovery, the imidazo[1,2-b]pyridazine core is a privileged scaffold (e.g., Ponatinib). However, the N1 and N5 nitrogens act as intrinsic ligands, competing with your phosphines and potentially poisoning the Pd(0) species.
The Goal: Shift from "overloading" (5–10 mol%) to "precision catalysis" (<0.5 mol%) by preventing catalyst deactivation rather than compensating for it.
Troubleshooting & FAQs
Module A: Catalyst Selection & Activity
Q1: I am observing low conversion (<20%) at standard loading (5 mol%). Should I increase to 10 mol%?A:No. Increasing loading rarely fixes a fundamental mechanistic bottleneck and complicates purification.
Root Cause: The imidazo[1,2-b]pyridazine nitrogen (N5) is likely coordinating to the Pd(II) intermediate, forming a stable, unreactive "resting state" (Pd-dimer formation).
Solution: Switch to a Pre-catalyst system (e.g., XPhos Pd G3 or G4) rather than Pd(OAc)2 + Ligand.[1] Pre-catalysts ensure rapid, irreversible formation of the active L-Pd(0) species, preventing the "induction period" death spiral.
Alternative: If using Pd(OAc)2, increase the Ligand:Metal ratio from 2:1 to 4:1 to outcompete the substrate nitrogens.
Q2: Which position is failing? C3 (Direct Arylation) or C6 (Halide displacement)?
Scenario A (C6-Cl Suzuki/Buchwald): This is a standard oxidative addition. If failing, your catalyst is likely aggregating. Use bulky, electron-rich ligands (e.g., XPhos , SPhos ) to facilitate oxidative addition into the electron-deficient pyridazine ring.
Scenario B (C3-H Arylation): This requires a CMD (Concerted Metalation-Deprotonation) mechanism. Here, Pd(OAc)2 (ligand-free or with PPh3) is often superior to bulky catalysts because the acetate base must access the metal center.
Module B: Loading Optimization
Q3: How do I determine the "Cliff Point" for catalyst loading?A: You must run a "Decay Profile" experiment. Do not guess.
Perform the reaction at 1.0%, 0.5%, 0.1%, and 0.05% loading.
Linear Drop: If yield drops linearly with loading (e.g., 90% → 45%), your reaction is mass-transfer limited or the catalyst is dying at a constant rate (turnover limiting).
Sudden Crash: If yield is stable at 0.5% but 0% at 0.1%, you have a "Scavenging Threshold." Impurities in your imidazo-pyridazine starting material (often sulfur or residual copper from cyclization) are killing the first 0.1% of Pd. Action: Recrystallize the starting material or add a scavenger (e.g., Chelex) before adding the catalyst.
Module C: Reaction Conditions
Q4: My reaction turns black immediately (Pd black precipitation).A: This indicates rapid catalyst decomposition (aggregation) before the catalytic cycle can turn over.
Fix 1 (Solvent): Imidazo[1,2-b]pyridazines are polar. If using Toluene, the catalyst might be soluble but the substrate aggregates, or vice versa. Switch to n-Butanol or 1,4-Dioxane .
Fix 2 (Temperature): "Slow release" heating. Do not drop the flask into a 100°C bath. Ramp from 60°C to 100°C over 20 mins to allow the active species to enter the cycle gradually.
Quantitative Data: Catalyst Screening Matrix
Representative data for C6-Suzuki Coupling of 6-chloroimidazo[1,2-b]pyridazine with Phenylboronic acid.
Entry
Catalyst System
Loading (mol%)
Yield (%)
TOF (h⁻¹)
Notes
1
Pd(PPh₃)₄
5.0
65
13
Poor stability; "Black" reaction.
2
Pd(OAc)₂ / SPhos
1.0
92
92
Excellent conversion.
3
Pd(OAc)₂ / SPhos
0.1
88
880
Optimal High-Efficiency Zone.
4
Pd(OAc)₂ / Xantphos
1.0
45
45
Ligand bite angle unsuited for Suzuki (better for Buchwald).
5
PdCl₂(dppf)
2.0
70
35
Moderate; difficult removal of Fe residues.
Master Experimental Protocol
Protocol: High-Efficiency C6-Arylation (0.1 mol% Pd)
Use this protocol to validate catalyst performance before scaling.
Pre-treatment: Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) in 1,4-dioxane. Add activated charcoal (5 wt%), stir for 30 min, and filter through Celite. Crucial for low-loading success.
Stock Solutions: Prepare a stock solution of Pd(OAc)2 and SPhos (1:2 ratio) in Dioxane. Stir for 10 mins at RT to pre-form the active complex (Yellow
Caption: The catalytic cycle highlighting the critical "Death Pathway" where N-coordination arrests the cycle.
References
Direct Arylation of Imidazo[1,2-b]pyridazines: Akkaoui, A., et al. (2010).[4] "Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation." European Journal of Organic Chemistry.
Environmentally-Safe Low Loading Conditions: Koubachi, J., et al. (2010).[5] "Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines." Chemistry.
Review of Cross-Coupling Methods: El-Haik, S., et al. (2021).[2] "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions." ChemistrySelect.
General Suzuki Optimization in Water: Isley, N. A., et al. (2011). "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water." Green Chemistry.
Purification methods for Ethyl imidazo[1,2-B]pyridazine-3-carboxylate by column chromatography
Technical Overview & Compound Profile Ethyl imidazo[1,2-b]pyridazine-3-carboxylate (CAS: 1420623-75-1) is a fused heterocyclic ester commonly synthesized via the condensation of 3-aminopyridazine with ethyl bromopyruvate...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Overview & Compound Profile
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate (CAS: 1420623-75-1) is a fused heterocyclic ester commonly synthesized via the condensation of 3-aminopyridazine with ethyl bromopyruvate (or equivalent
-halo-keto esters) [1, 2].
Purification of this compound presents unique challenges due to the basicity of the bridgehead nitrogen and the potential for co-elution with polar starting materials like 3-aminopyridazine. This guide provides a validated protocol for isolation using normal phase silica gel chromatography.
Compound Properties Table
Property
Data
Notes
Molecular Formula
Molecular Weight
191.19 g/mol
Physical State
Off-white to pale yellow solid
Color depends on trace oxidation products.
Solubility
High: , DCM, EtOAcLow: Hexanes, Water
Dissolve crude in minimum DCM/CHCl3 for loading.
pKa (Est.)
~3.5 - 4.5 (Pyridazine N)
Weakly basic; can streak on acidic silica.
TLC
~0.3 - 0.4
Condition: EtOAc/Hexane (1:1)
Standard Purification Protocol (The "Golden Path")
This protocol is designed to separate the target ester from the more polar unreacted amine and less polar halogenated reagents.
Phase 1: Column Preparation
Stationary Phase: Silica Gel 60 (
mesh).
Column Dimensions: Use a 1:20 to 1:50 ratio of compound mass to silica mass (e.g., for 1g crude, use 30g silica).
Packing Method: Slurry pack in Hexane/Ethyl Acetate (9:1) .
Phase 2: Sample Loading
Method: Dry loading is recommended to improve resolution.
Dissolve crude mixture in a minimal amount of DCM or MeOH.
Add silica gel (1-2x mass of crude).
Evaporate solvent under reduced pressure until a free-flowing powder remains.
Load powder carefully onto the top of the packed column.
Phase 3: Elution Gradient
Run the column using the following stepwise gradient. Collect fractions equal to 1/3 of the column volume.
Critical Note: If the compound streaks (broad band) due to interaction with acidic silanols, add 1% Triethylamine (TEA) to the mobile phase during Steps 3 and 4 [3].
Workflow Visualization
The following diagram outlines the logical flow of the purification process, including decision nodes for common issues.
Caption: Operational workflow for the purification of imidazo[1,2-b]pyridazine derivatives, highlighting the intervention point for peak tailing.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Broad/Tailing Peaks
Interaction between the basic imidazole nitrogen and acidic silica silanols.
Add Base Modifier: Add 0.5% - 1.0% Triethylamine (TEA) or 1% to the mobile phase. This blocks silanol sites [3].
Co-elution with Impurities
Gradient is too steep (polarity increased too fast).
Shallower Gradient: Switch to a Chloroform / Hexane system (start 1:1, move to 3:1). Chloroform often provides better selectivity for nitrogen heterocycles than EtOAc [4].
Compound Precipitation
Solubility limit exceeded in high-Hexane fractions.
Solubility Check: Ensure the compound doesn't crash out at the 9:1 Hexane/EtOAc stage. If it does, start the gradient at 4:1 or use DCM as the non-polar component instead of Hexane.
Low Recovery
Irreversible adsorption or degradation.
Switch Phase: If silica yields are consistently low (<50%), switch to Neutral Alumina (Grade III) or Reverse Phase (C18) using .
Frequently Asked Questions (FAQs)
Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?A: Yes. A gradient of DCM / Methanol (0% to 5% MeOH) is an excellent alternative, particularly if the compound is poorly soluble in Hexane/EtOAc mixtures. The target ester typically elutes at 2-3% MeOH in DCM.
Q: Is the compound light-sensitive during column chromatography?A: Imidazo[1,2-b]pyridazines are generally stable to ambient light. However, prolonged exposure to silica (which is slightly acidic) can cause degradation over days. It is best to complete the column and concentration within 4-6 hours.
Q: How do I remove the 3-aminopyridazine starting material if it co-elutes?A: 3-aminopyridazine is significantly more polar and basic.
Acid Wash: Dissolve the mixture in EtOAc and wash with dilute citric acid (pH 4-5). The amine will protonate and move to the aqueous layer, while the ester (less basic) remains in the organic layer.
Chromatography: Ensure you flush the column with 100% EtOAc or 10% MeOH/DCM at the end to verify the amine is removed.
Q: What is the expected yield after purification?A: For the cyclization of 3-aminopyridazine with ethyl bromopyruvate, typical isolated yields range from 50% to 75% [2, 4]. Lower yields often indicate incomplete cyclization or loss during workup (water solubility).
References
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Retrieved March 5, 2026, from [Link]
National Institutes of Health (NIH). (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. Retrieved March 5, 2026, from [Link]
Troubleshooting
Technical Support Center: Optimizing Hydrolysis of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult on the optimization of fused bicyclic heteroaromatics.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult on the optimization of fused bicyclic heteroaromatics. The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern drug discovery, prominently featured in clinical TYK2 and ROCK inhibitors[1],[2].
However, the hydrolysis of its C3-ester is notoriously problematic. Due to the electron-rich nature of the fused ring system, researchers frequently encounter severe side reactions—most notably, rapid decarboxylation. This guide is designed to provide you with the mechanistic causality behind these failures, a troubleshooting FAQ, and a self-validating protocol to ensure high-yielding, reproducible ester hydrolysis.
Mechanistic Insight: The Causality of Side Reactions
To prevent side reactions, we must first understand the electronic environment of the imidazo[1,2-b]pyridazine core. The fused nitrogen atoms donate significant electron density into the imidazole ring, making the C3 position highly electron-rich.
While this facilitates the initial formation of the ester, it turns the resulting C3-carboxylic acid into a highly labile species. When subjected to thermal stress or strong acidic conditions, the ring nitrogens become protonated. This protonation creates an electron-withdrawing effect that drastically lowers the activation energy for protodecarboxylation, leading to the rapid extrusion of CO₂[2].
Reaction pathway showing desired hydrolysis vs. decarboxylation side reactions.
Troubleshooting Guides & FAQs
Diagnostic workflow for resolving low yields during imidazo[1,2-b]pyridazine ester hydrolysis.
Q: Why is my isolated product predominantly the decarboxylated imidazo[1,2-b]pyridazine core instead of the target carboxylic acid?A: This is the most common failure mode for this scaffold. The causality lies in the workup phase. When the reaction mixture is acidified too aggressively (e.g., using concentrated HCl to drop the pH below 2), the intermediate carboxylate undergoes rapid protodecarboxylation[2].
The Fix: Never use strong mineral acids at room temperature. Quench the reaction at 0 °C using a mild acid like 10% aqueous citric acid, or carefully titrate with 1M HCl to a strict pH of 4.0–4.5.
Q: I observe incomplete hydrolysis (residual ethyl ester) after 4 hours at room temperature. Should I heat the reaction to 60 °C to drive completion?A: Absolutely not. Heating this specific heteroaromatic system in the presence of an aqueous base can lead to premature degradation and base-catalyzed decarboxylation. The root cause of incomplete hydrolysis is rarely a lack of thermal energy; it is almost always poor solvation. The highly lipophilic ethyl ester often crashes out of standard aqueous-alcoholic mixtures, halting the reaction.
The Fix: Optimize your solvent system rather than increasing temperature. A ternary mixture of THF/MeOH/H2O ensures that both the lipophilic ester and the hydrophilic hydroxide source remain in a homogenous single phase, driving the reaction to >95% completion at room temperature within 2 hours[1].
Q: My LC-MS shows a mass corresponding to the methyl ester (M-14) instead of the carboxylic acid. What went wrong?A: You are observing transesterification. When using methanol as a co-solvent with an alkali base, methoxide is generated in equilibrium with hydroxide. If the concentration of water is insufficient, the highly nucleophilic methoxide outcompetes hydroxide, converting your ethyl ester into a methyl ester rather than hydrolyzing it to the acid.
The Fix: Ensure a minimum of 3 to 5 equivalents of water relative to the ester. Using aqueous LiOH (e.g., 3M aq. LiOH) instead of anhydrous bases guarantees baseline hydration[2].
Quantitative Parameter Optimization
To prevent side reactions, strict adherence to optimized parameters is required. The table below summarizes the quantitative differences between failure-prone conditions and our validated state.
Parameter
Sub-Optimal Conditions (High Side Reactions)
Optimized Conditions (High Yield)
Mechanistic Rationale
Base Selection
NaOH / KOH (>3 eq)
3M aq. LiOH (3 eq)
Li⁺ acts as a mild Lewis acid, coordinating the ester carbonyl to enhance electrophilicity without excessive basicity.
Solvent System
EtOH / H₂O (Biphasic)
THF / MeOH / H₂O (2:1:1)
Ternary mixture ensures single-phase homogeneity, preventing transesterification and stalling.
Temperature
> 40 °C
0 °C to 25 °C (RT)
Thermal energy drives the protodecarboxylation of the electron-rich heteroaromatic ring.
Acidification pH
pH < 2 (Conc. HCl)
pH 4.0 – 4.5 (Citric Acid)
Strong acids protonate ring nitrogens, drastically lowering the activation energy for CO₂ loss.
Drying Temp
> 50 °C
< 35 °C (Vacuum)
The isolated carboxylic acid remains thermally sensitive and can decarboxylate in the drying oven.
Self-Validating Experimental Protocol
A self-validating protocol incorporates built-in analytical checkpoints to confirm success before proceeding to the next step, thereby preventing downstream failures. Follow this step-by-step methodology for the mild hydrolysis of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate:
Step 1: Solvation
Dissolve 1.0 equivalent of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate in a solvent mixture of THF and MeOH (2:1 v/v, 10 mL per gram of substrate).
Checkpoint: Ensure complete visual dissolution. If the mixture is cloudy, add up to 10% more THF to achieve a homogenous solution.
Step 2: Reagent Addition
Cool the reaction flask to 0 °C using an ice-water bath. Slowly add 3.0 equivalents of 3M aqueous LiOH dropwise over 10 minutes to prevent localized exotherms[2].
Step 3: Reaction
Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 hours[1].
Step 4: Self-Validation Checkpoint (Critical)
Remove a 5 µL aliquot, quench it in 100 µL of 1:1 MeCN/H₂O, and analyze via LC-MS.
Decision Gate: Proceed to Step 5 ONLY when the starting ethyl ester peak is <2% by UV area. If >2%, stir for 1 additional hour. Do not apply heat under any circumstances.
Step 5: Controlled Acidification
Cool the mixture back to 0 °C. Slowly add cold 10% aqueous citric acid dropwise. Monitor the pH continuously using a calibrated pH meter (do not rely on pH paper). Stop the addition the moment the pH reaches exactly 4.0–4.5.
Step 6: Isolation
Extract the aqueous layer with EtOAc (3 x 10 mL/g). If the carboxylic acid precipitates directly upon acidification, collect it via cold vacuum filtration. Wash the filter cake with cold water.
Step 7: Drying
Dry the product under high vacuum at a temperature strictly below 35 °C to prevent thermal decarboxylation of the isolated solid.
References
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters (PubMed Central).[Link]
Spirocycloheptanes as inhibitors of rock (US20160016914A1).
Recrystallization solvents for purifying Ethyl imidazo[1,2-B]pyridazine-3-carboxylate
Technical Support Center: Purification of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate User Guide: Recrystallization & Purification Protocols Executive Summary This guide addresses the purification of Ethyl imidazo[1,2-b...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate
User Guide: Recrystallization & Purification Protocols
Executive Summary
This guide addresses the purification of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate (CAS: 1420623-75-1). This compound is a critical bicyclic heteroaromatic intermediate often synthesized via the condensation of 3-aminopyridazine with ethyl 2-chloro-3-oxopropanoate (or equivalent electrophiles).
The Challenge: The imidazo[1,2-b]pyridazine core is moderately polar and prone to "oiling out" during crystallization due to π-π stacking interactions and the presence of unreacted amine precursors. Achieving high purity (>98%) requires a solvent system that selectively solubilizes the target ester while rejecting polar polymeric byproducts and starting materials.
Recommended Solvent Systems
Based on the solubility profile of the imidazo[1,2-b]pyridazine scaffold, we recommend the following solvent systems. Always perform a pilot test on 100 mg of crude material before scaling up.
Mechanism: The ester functionality provides good solubility in warm ethyl acetate. n-Heptane acts as a non-polar anti-solvent to drive controlled crystallization.
Best For: Removal of polar baseline impurities and unreacted 3-aminopyridazine.
Ratio: Start with 1:1 (v/v) and adjust to 1:3.
Secondary System: Ethanol (95%) or Ethanol/Water
Mechanism: Exploits the temperature-dependent solubility of the heterocyclic core.
Best For: High-throughput purification where "oiling out" is less of a concern.
Critical Warning: Avoid prolonged heating. Although the ethyl ester matches the solvent (preventing transesterification), traces of acid/base from the synthesis can catalyze hydrolysis.
Solvent Selection Matrix
Solvent System
Polarity
Yield Potential
Impurity Rejection
Notes
EtOAc / Heptane
Medium/Low
High (85-90%)
Excellent (Polar tars)
Recommended. Reduces oiling out risk.
Ethanol (95%)
High
Moderate (70-80%)
Good (Inorganics)
Use if product is highly crystalline.
Acetonitrile
Medium
Moderate
Excellent (Lipophilic)
Good for final polishing of HPLC standards.
Step-by-Step Recrystallization Protocol
Objective: Purify 5.0 g of crude Ethyl imidazo[1,2-b]pyridazine-3-carboxylate.
Materials:
Crude Product (dried, pulverized)
Solvent: Ethyl Acetate (HPLC Grade)
Anti-solvent: n-Heptane
Activated Carbon (optional, for decolorization)
Workflow:
Dissolution:
Place 5.0 g of crude solid in a round-bottom flask.
Add Ethyl Acetate (15-20 mL) .
Heat to reflux (approx. 77°C) with stirring.
Checkpoint: If solids remain, add EtOAc in 2 mL increments until dissolved. Do not exceed 40 mL total volume.
Decolorization (Optional but Recommended):
If the solution is dark brown/black, remove from heat.
Add 5-10 wt% activated carbon.
Reflux for 5 minutes.
Filter hot through a Celite pad (pre-wetted with hot EtOAc).
Crystallization:
Return the filtrate to a gentle boil.
Slowly add n-Heptane dropwise until a slight turbidity (cloudiness) persists.
Add a few drops of EtOAc to clear the solution (make it just saturated).
Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature.
Scientific Insight: Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes the formation of pure, dense polymorphs.
Isolation:
Once at room temperature, cool in an ice bath (0-4°C) for 1 hour to maximize yield.
Filter the crystals using vacuum filtration.
Wash the cake with cold 1:3 EtOAc/Heptane.
Dry under vacuum at 40°C.
Troubleshooting & FAQs
Q1: The product separates as a sticky oil instead of crystals ("Oiling Out"). What do I do?
Cause: The solution is too concentrated, or the anti-solvent was added too quickly, causing the product to crash out as an amorphous phase (supersaturation overshoot).
Fix:
Reheat the mixture until the oil redissolves (add a small amount of EtOAc if needed).
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to provide nucleation sites.
Cool much more slowly. Do not use an ice bath until distinct crystals have formed.
Q2: My yield is very low (<50%).
Cause: Too much solvent was used, or the product is too soluble in the mother liquor.
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/crystallization steps to harvest a "second crop." Note that the second crop is usually less pure.
Q3: The crystals are colored (yellow/brown) even after carbon treatment.
Cause: Conjugated polymeric impurities (common in nitrogen heterocycle synthesis) are trapped inside the crystal lattice.
Fix: Perform a "slurry wash." Suspend the solid in cold diethyl ether or a small amount of cold ethanol, stir for 10 minutes, and filter. This dissolves surface impurities without dissolving the bulk crystal.
Process Visualization (Workflow)
The following diagram illustrates the decision logic for the purification process.
Caption: Logic flow for the purification of imidazo[1,2-b]pyridazine derivatives, prioritizing the prevention of "oiling out."
References
Synthesis of imidazo[1,2-b]pyridazines
Title: Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
Overcoming steric hindrance in substitution reactions of imidazo[1,2-b]pyridazines
Topic: Overcoming steric hindrance in substitution reactions of imidazo[1,2-b]pyridazines Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming steric hindrance in substitution reactions of imidazo[1,2-b]pyridazines
Content type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Synthesis Support Hub.
This guide addresses the specific kinetic and thermodynamic bottlenecks encountered when functionalizing the imidazo[1,2-b]pyridazine scaffold. As a core pharmacophore in kinase inhibitors (e.g., Ponatinib), overcoming steric hindrance at the C3, C6, and C8 positions is critical for structure-activity relationship (SAR) exploration.
⚡ Quick Diagnostic: Where is your reaction stalling?
Symptom
Probable Cause
Recommended Module
SNAr at C6/C8 fails with bulky nucleophiles (e.g., 2-substituted anilines, tert-butyl amines).
Electronic deactivation or steric repulsion preventing Meisenheimer complex formation.
[Module 1]
Pd-Catalyzed Coupling (Buchwald/Suzuki) yields <10% at C6 despite standard conditions.
Catalyst deactivation or inability to undergo oxidative addition due to adjacent substituents.
[Module 2]
C3-Arylation (C-H activation) is sluggish or regioselective for the wrong site.
Steric clash with C2-substituents or improper base/solvent polarity.
[Module 3]
Regioselectivity loss when multiple halogens are present (e.g., 3-I, 6-Cl).
Competitive oxidative addition rates not managed by temperature/ligand control.
Q: My SNAr reaction at C6 with a sterically demanding amine is stuck. Increasing temperature only causes decomposition. What now?
A: Switch from thermal SNAr to Palladium-Catalyzed Amination (Buchwald-Hartwig) or use Microwave-Assisted SNAr.
The Mechanism:
The imidazo[1,2-b]pyridazine core is electron-deficient, typically allowing SNAr at C6 (and less favorably at C8). However, the bridgehead nitrogen's activation is often insufficient to overcome the steric penalty of bulky nucleophiles (e.g., ortho-substituted anilines). The transition state energy for the Meisenheimer complex becomes prohibitively high.
Protocol A: Microwave Acceleration (The "Force" Method)
Concept: Rapid heating overcomes the activation barrier without prolonged exposure to decomposition temperatures.
Conditions:
Solvent: NMP or DMSO (high dielectric constant is crucial).
Base: DIPEA (3-5 equiv) or KF on Alumina.
Temp: 140–180 °C (Microwave).
Time: 10–30 min.
Note: If this fails, the steric barrier is thermodynamic, not kinetic. Proceed to Protocol B.
Protocol B: The Buchwald-Hartwig Bypass (Recommended)
When sterics block nucleophilic attack, a Pd-catalyzed approach is required. The choice of ligand is the single most important variable.
Ligand Selection: You must use a ligand with a large cone angle and high electron richness to facilitate oxidative addition and reductive elimination in a crowded environment.
Primary Choice:BrettPhos or tBuBrettPhos (specifically designed for hindered aminations).
Secondary Choice:Xantphos (excellent for amides/heterocycles).
Validated Protocol for Hindered C6-Amination: [1, 4]
Base: Cs₂CO₃ (2.0 equiv) – Crucial: Must be anhydrous.
Solvent: 1,4-Dioxane (degassed).
Conditions: 100 °C, 2–4 h.
Expert Insight: If coupling an aminopyridone or amide, switch the ligand to Xantphos and the catalyst to Pd₂(dba)₃. The bite angle of Xantphos favors the reductive elimination of these specific nucleophiles. [4]
[Module 2] Overcoming Sterics in Cross-Coupling (Suzuki/Sonogashira)
Q: I cannot install an ortho-substituted aryl group at C6 via Suzuki coupling. The starting material remains unreacted.
A: The issue is likely the transmetallation step being blocked by the "ortho-effect."
Troubleshooting Steps:
Base Switch: Carbonate bases (K₂CO₃) may be too insoluble or weak for hindered boronic acids. Switch to K₃PO₄ (hydrated) or Ba(OH)₂ . The "oxo-palladium" pathway generated by hydroxide/phosphate is more active.
Ligand Upgrade: Standard PPh₃ or dppf will fail here. Use SPhos or RuPhos .
Why? These dialkylbiaryl phosphines form a specific pocket that protects the Pd center while allowing bulky substrates to approach.
Boronate Species: If using a boronic acid, convert it to a Pinacol Boronate or Potassium Trifluoroborate (BF₃K) . These species often have higher stability and solubility, maintaining a steady concentration of the active nucleophile. [6, 10]
Decision Tree: Ligand Selection for C6-Coupling
Caption: Logic flow for selecting phosphine ligands based on steric demand of the nucleophile.
[Module 3] C-H Activation at Position 3 (C3)
Q: I am trying to arylate C3 via C-H activation, but the reaction is sensitive to the substituent at C2. How do I improve yield?
A: C3 is the most electron-rich site, but C2 substituents create a "steric wall" that blocks the CMD (Concerted Metalation-Deprotonation) transition state.
The Solution:
Temperature is Key: Direct arylation at C3 typically requires 130–140 °C . Do not attempt this at 80 °C; the energy barrier for the C-H cleavage step is too high. [1]
The "Cocktail":
Catalyst: Pd(OAc)₂ (high loading, 5-10 mol%).
Ligand: PPh₃ (Monodentate is often better here than bidentate to allow coordination of the C-H bond).
Mechanism:[1][2][3][4] Pivalate acts as a proton shuttle, lowering the energy of the CMD step.
Alternative Route (If C-H activation fails):
Regioselective Halogenation followed by Suzuki Coupling.
Step 1: NIS (N-iodosuccinimide) in ACN/DMF. This is highly selective for C3.
Step 2: Suzuki coupling with the aryl boronic acid.
Benefit: This decouples the C-H bond breaking from the C-C bond formation, often bypassing the steric sensitivity of the CMD mechanism. [1, 10]
[Module 4] Regiocontrol & Order of Operations
Q: I have a 6-chloro-imidazo[1,2-b]pyridazine. Should I functionalize C3 or C6 first?
A: The "Golden Rule" of Imidazo[1,2-b]pyridazine Sequencing:
Sequence
Feasibility
Risk
1. C3-Functionalization 2. C6-Substitution
High
C3-EAS (e.g., bromination) tolerates the C6-Cl. However, subsequent Pd-coupling at C3 might inadvertently react at C6 if ligands aren't tuned.
1. C6-Substitution 2. C3-Functionalization
Medium
Installing an electron-donating group (amine) at C6 makes the ring more electron-rich, potentially making C3-EAS too reactive (poly-halogenation) or oxidizing the amine.
Recommendation:
Preserve the C6-Chloro handle as long as possible.
Perform C6-SNAr or Buchwald last. This allows you to use harsh conditions for the difficult C6 substitution without worrying about sensitive functional groups at C3. [1, 10]
Workflow Diagram: Regioselective Synthesis
Caption: Optimized synthetic route prioritizing C3 functionalization to maintain regioselectivity.
References
Regioselective Palladium-Catalyzed Oxidative (Het)Arylation and Oxidative Alkenylation of Imidazo[1,2-b]pyridazines. ResearchGate.
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Institutes of Health (PMC).
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health (PMC).
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. National Institutes of Health (PMC).
Buchwald–Hartwig amination. Wikipedia.
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. National Institutes of Health (PubMed).
Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines. RSC Publishing.
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. RSC Publishing.
Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling. Semantic Scholar.
Technical Support Center: Stability of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl imidazo[1,2-b]pyridazine-3-carboxylate. This guide provides in-depth technical information, troub...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl imidazo[1,2-b]pyridazine-3-carboxylate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in acidic environments. Our goal is to equip you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity of your results.
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Understanding the chemical stability of its derivatives, such as ethyl imidazo[1,2-b]pyridazine-3-carboxylate, is paramount for successful research and development, from synthesis and purification to formulation and in vitro/in vivo testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when exposing ethyl imidazo[1,2-b]pyridazine-3-carboxylate to acidic conditions?
The main concern is the potential for acid-catalyzed hydrolysis of the ethyl ester at the 3-position, which would yield the corresponding carboxylic acid and ethanol.[3][4] A secondary, though less likely, concern under harsh conditions (e.g., concentrated strong acids and high temperatures) could be the degradation of the imidazo[1,2-b]pyridazine ring system itself.
Q2: At what pH should I be concerned about the hydrolysis of the ester?
Q3: Can I use strong acids like HCl or H₂SO₄ during the workup or purification of this compound?
The use of dilute strong acids for short periods at low temperatures is generally acceptable for routine extractions and pH adjustments. However, prolonged exposure, especially at elevated temperatures, should be avoided to minimize the risk of ester hydrolysis. The imidazo[1,2-b]pyridazine ring itself has been shown to be stable to concentrated sulfuric acid under specific, controlled conditions (e.g., nitration at low temperatures), which suggests a degree of robustness of the core structure.
Q4: How can I monitor the stability of my compound in an acidic solution?
The most effective way to monitor the stability is by using High-Performance Liquid Chromatography (HPLC).[7] You can analyze samples at different time points and look for the appearance of a new peak corresponding to the more polar carboxylic acid and a decrease in the peak area of your starting ester. Thin-Layer Chromatography (TLC) can also be a quick, qualitative way to check for the formation of more polar degradation products.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpectedly low yield after a reaction or workup involving acidic conditions.
Question: I performed a reaction to synthesize ethyl imidazo[1,2-b]pyridazine-3-carboxylate and used an acidic wash during the workup. My final yield is much lower than expected. What could be the problem?
Answer: It is highly probable that a portion of your product underwent hydrolysis to the corresponding carboxylic acid during the acidic wash. The carboxylic acid would have different solubility properties and might have been lost to the aqueous phase during extraction.
Troubleshooting Steps:
Analyze the aqueous layer: If you still have the aqueous layer from your extraction, you can acidify it further (if it's not already strongly acidic) and then extract it with a more polar organic solvent like ethyl acetate. Concentrate the organic layer and analyze the residue by TLC or HPLC to see if the carboxylic acid is present.
Modify your workup: In future experiments, consider using a milder acidic wash (e.g., saturated ammonium chloride solution) or a saturated sodium bicarbonate solution followed by a brine wash. If an acidic pH is necessary, perform the wash quickly and at a low temperature (e.g., on an ice bath).
Re-evaluate your purification: If you are using column chromatography, the carboxylic acid, being more polar, will have a different retention factor. You may be inadvertently discarding the fraction containing the hydrolyzed product.
Issue 2: Appearance of a new, more polar spot on TLC after storing the compound in a chlorinated solvent.
Question: I dissolved my ethyl imidazo[1,2-b]pyridazine-3-carboxylate in chloroform (CDCl₃) for NMR analysis and left the sample for a few days. Now I see a new, more polar spot on the TLC plate. What is happening?
Answer: Chlorinated solvents like chloroform can contain trace amounts of acidic impurities, such as HCl, which can form over time from decomposition, especially upon exposure to light. This trace acid can be sufficient to catalyze the hydrolysis of your ester over time.
Preventative Measures:
Use fresh, high-purity solvents: Always use freshly opened or distilled solvents for storing sensitive compounds.
Neutralize the solvent: You can pass the chlorinated solvent through a small plug of basic alumina or add a small amount of a non-nucleophilic base like potassium carbonate to neutralize any acidic impurities before use.
Store samples appropriately: For long-term storage in solution, consider using a non-acidic solvent and store the sample in the dark at a low temperature.
Scientific Principles of Stability
The stability of ethyl imidazo[1,2-b]pyridazine-3-carboxylate in acidic media is governed by two main factors: the mechanism of acid-catalyzed ester hydrolysis and the electronic properties of the heterocyclic ring.
Mechanism of Acid-Catalyzed Ester Hydrolysis
The generally accepted mechanism for acid-catalyzed ester hydrolysis is a reversible process:[8]
Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated by an acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).
Elimination of Ethanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.
Influence of the Imidazo[1,2-b]pyridazine Ring
The imidazo[1,2-b]pyridazine ring system is electron-deficient due to the presence of three nitrogen atoms. This has two opposing effects on the stability of the ester:
Activation of the Carbonyl Group: The electron-withdrawing nature of the ring system pulls electron density away from the ester group, making the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack.
Protonation of the Ring: The nitrogen atoms in the ring can be protonated in acidic conditions.[5] The resulting positive charge on the ring will have an electron-withdrawing effect, which could further activate the carbonyl group. However, the positive charge on the ring might also electrostatically repel the protonation of the nearby carbonyl oxygen, which is the first step in hydrolysis, potentially slowing down the reaction.
The overall rate of hydrolysis will be a balance of these activating and potentially deactivating effects. Without specific kinetic data, it is prudent to assume that the ester is sensitive to acidic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol is designed to assess the stability of your compound and identify potential degradation products, as recommended by ICH guidelines for drug stability testing.[9]
Preparation of Stock Solution: Prepare a stock solution of ethyl imidazo[1,2-b]pyridazine-3-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Acidic Stress Conditions:
In separate vials, add a known volume of the stock solution to an equal volume of an aqueous acidic solution (e.g., 0.1 M HCl, 0.01 M HCl).
Prepare a control sample with water instead of the acid solution.
Incubation: Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
Quenching and Dilution: Neutralize the aliquot with a suitable base (e.g., a solution of sodium bicarbonate) and dilute it with the mobile phase to a suitable concentration for analysis.
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Monitoring Stability
Column: A C18 reverse-phase column is a good starting point.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Detection: UV detection at a wavelength where both the starting material and the potential carboxylic acid product have good absorbance.
Analysis: Monitor the peak area of the starting material and look for the appearance of new peaks. The hydrolyzed carboxylic acid will typically have a shorter retention time than the ester due to its increased polarity.
Visualizations
Chemical Structures
Caption: Structures of the ester and its potential hydrolysis product.
Acid-Catalyzed Hydrolysis Workflow
Caption: A typical workflow for a forced degradation study.
References
Imidazo-1,2-B-Pyridazine. Nanjing Chemlin Chemical Co., Ltd.
Crystalline forms of 3-(imidazo[1,2-B] pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt. Google Patents.
Technical Support Center: Groebke-Blackburn-Bienaymé Reaction Temperature Optimization
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on optimizing the reaction temperature for this powerful multicomponent reaction. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate the nuances of your GBB reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of temperature in the Groebke-Blackburn-Bienaymé reaction, providing a foundational understanding for further optimization and troubleshooting.
Q1: What is the typical temperature range for a Groebke-Blackburn-Bienaymé reaction?
The GBB reaction is highly versatile and has been successfully performed across a wide range of temperatures, from room temperature (around 25 °C) to elevated temperatures, sometimes as high as 150 °C, particularly with microwave heating.[1][2] The optimal temperature is highly dependent on the specific substrates, catalyst, and solvent being used. Some modern protocols even allow for efficient reactions at room temperature, offering milder conditions for sensitive substrates.[3]
Q2: How does temperature influence the rate of the GBB reaction?
As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. In the context of the GBB reaction, higher temperatures can accelerate the initial formation of the Schiff base intermediate between the amine and aldehyde, as well as the subsequent [4+1] cycloaddition of the isocyanide.
Q3: Can a higher temperature always be expected to improve the yield of my GBB reaction?
Not necessarily. While a higher temperature can increase the reaction rate, it can also promote the decomposition of starting materials, intermediates, or the final product, especially for thermally sensitive molecules.[3] Furthermore, elevated temperatures can lead to an increase in the formation of undesired side products. Therefore, the optimal temperature is often a compromise between achieving a reasonable reaction rate and minimizing degradation and side reactions.
Q4: What is the relationship between the chosen catalyst and the optimal reaction temperature?
The choice of catalyst has a significant impact on the optimal reaction temperature. Highly active Lewis acids, such as Scandium(III) triflate (Sc(OTf)3), can often promote the reaction at lower temperatures.[4][5] In contrast, milder Brønsted acids or less active Lewis acids might require higher temperatures to achieve comparable reaction rates.[1] Some modern catalytic systems are designed to be effective at room temperature, contributing to greener and more sustainable protocols.[3][6]
Q5: How does the solvent choice affect the optimal temperature?
The solvent plays a crucial role and its choice is intertwined with the optimal temperature. Solvents with higher boiling points, such as toluene or ethylene glycol, are suitable for reactions requiring high temperatures.[1][3] Alcohols like methanol and ethanol are very common solvents for the GBB reaction and can be used at room temperature or under reflux conditions.[3][7] It's important to note that nucleophilic solvents like methanol can sometimes participate in side reactions, such as addition to the Schiff base intermediate, which can be influenced by temperature.[2][4]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your Groebke-Blackburn-Bienaymé experiments, with a focus on temperature-related issues.
Problem 1: My GBB reaction is very slow or shows no conversion at room temperature.
Possible Cause: The combination of your specific substrates (e.g., electron-poor amines or sterically hindered aldehydes) and chosen catalyst may not be reactive enough at room temperature.
Troubleshooting Steps:
Gradually Increase the Temperature: Begin by gently heating the reaction to 40-60 °C and monitor the progress by TLC or LC-MS. A moderate increase in temperature is often sufficient to overcome the activation energy barrier without promoting side reactions.
Consider a Stronger Catalyst: If increasing the temperature is not effective or leads to decomposition, consider switching to a more potent catalyst. For instance, if you are using a mild Brønsted acid, a Lewis acid like Sc(OTf)3 might be more effective at a lower temperature.[4][5]
Solvent Optimization: Ensure your solvent is appropriate. While alcohols are common, for some systems, a less nucleophilic solvent might be beneficial, although this could also necessitate a temperature adjustment.
Problem 2: I am observing low yields and the formation of multiple byproducts.
Possible Cause: The reaction temperature may be too high, leading to the decomposition of starting materials or the desired product, and promoting side reactions.
Troubleshooting Steps:
Lower the Reaction Temperature: If you are running the reaction at an elevated temperature, try reducing it in increments of 10-20 °C. For some sensitive substrates, running the reaction at room temperature or even 0 °C for a longer period can significantly improve the yield and purity.
Investigate Catalyst Loading: High catalyst loading in combination with high temperatures can exacerbate side reactions. Consider reducing the catalyst loading.
Step-wise Addition of Reagents: In some cases, the in-situ formation of the Schiff base at a lower temperature before the addition of the isocyanide and subsequent heating can improve the outcome.
Problem 3: My reaction works well with simple aldehydes, but with more complex or sensitive aldehydes, the reaction fails or gives low yields.
Possible Cause: Complex or sensitive aldehydes, such as those derived from natural products or biomass (e.g., 5-hydroxymethylfurfural), can be intolerant to the "classical" GBB reaction conditions which may involve high temperatures.[3]
Troubleshooting Steps:
Adopt Milder Conditions: For such substrates, it is crucial to start with milder conditions. This includes using a highly efficient catalyst that works at or near room temperature.
Careful Catalyst Screening: Perform a screen of different catalysts, including both Lewis and Brønsted acids, to find one that is compatible with the sensitive aldehyde at a lower temperature. For example, trifluoroacetic acid (TFA) or Yb(OTf)3 at 60 °C has been used successfully for sensitive aldehydes.[1][3]
Minimize Reaction Time: At a given temperature, a shorter reaction time can minimize the degradation of sensitive components. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Experimental Protocols & Data
Protocol 1: Temperature Scouting for a Groebke-Blackburn-Bienaymé Reaction
This protocol outlines a systematic approach to determine the optimal reaction temperature for a new GBB reaction.
1. Materials:
Amine (1.0 eq)
Aldehyde (1.0 eq)
Isocyanide (1.0 eq)
Catalyst (e.g., Sc(OTf)3, 5 mol%)
Solvent (e.g., Methanol)
Reaction vials
Heating/cooling system
2. Procedure:
Set up a parallel reaction array with identical concentrations of reactants and catalyst in separate vials.
Assign a different temperature to each reaction vial (e.g., 25 °C, 40 °C, 60 °C, 80 °C).
Allow the reactions to stir for a predetermined time (e.g., 12 hours).
At the end of the reaction time, quench a small aliquot from each vial and analyze by LC-MS or a calibrated HPLC to determine the conversion and relative yield of the desired product versus byproducts.
Based on the results, select the temperature that provides the best balance of conversion and purity. Further optimization of reaction time can be performed at this temperature.
Data Presentation: Effect of Temperature on GBB Reaction Yield
The following table summarizes hypothetical results from a temperature scouting experiment as described in Protocol 1.
Entry
Catalyst (mol%)
Solvent
Temperature (°C)
Time (h)
Conversion (%)
Product Yield (%)
1
Sc(OTf)3 (5)
Methanol
25
12
65
60
2
Sc(OTf)3 (5)
Methanol
40
12
85
82
3
Sc(OTf)3 (5)
Methanol
60
12
98
95
4
Sc(OTf)3 (5)
Methanol
80
12
>99
88 (some degradation)
Visualizing the GBB Reaction and Optimization Workflow
Groebke-Blackburn-Bienaymé Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the GBB reaction. Temperature can influence each of these steps.
Caption: A systematic workflow for optimizing GBB reaction temperature.
References
Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
Longo, V. N. M., et al. (2016). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society. [Link]
Shaikh, A. A., et al. (2016). A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions. Green Chemistry, 18(5), 1349-1354. [Link]
Longo, V. N. M., et al. (2016). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. [Link]
Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]
da Silva, W. R., et al. (2023). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega, 8(42), 38221–38234. [Link]
de Freitas, R. P., et al. (2023). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 3(3), 224–233. [Link]
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienayme Reaction. European Journal of Organic Chemistry, 2019(42), 7007–7049. [Link]
Longo, V. N. M., et al. (2016). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 27(8), 1432-1442. [Link]
de Freitas, R. P., et al. (2023). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ResearchGate. [Link]
Ferreira, B. R. V., et al. (2022). Optimization of the reaction conditions. ResearchGate. [Link]
Lavilla, R., et al. (2013). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Process Research & Development, 17(1), 128-136. [Link]
de Freitas, R. P., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Figshare. [Link]
Grygorenko, O. O., et al. (2022). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. RSC Medicinal Chemistry, 13(8), 990-996. [Link]
da Silva, W. R., et al. (2020). Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. ResearchGate. [Link]
Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Publishing System. [Link]
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienayme Reaction. University of Groningen. [Link]
Abdel-Wahab, B. F., et al. (2015). Groebke–Blackburn–Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 19(3), 521-548. [Link]
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienayme Reaction. PubMed. [Link]
A Comparative Guide to the Biological Activities of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals Introduction: Two Scaffolds, A World of Therapeutic Potential In the landscape of medicinal chemistry, the quest for "privileged scaffolds" – molecular fram...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Scaffolds, A World of Therapeutic Potential
In the landscape of medicinal chemistry, the quest for "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is paramount. Among these, nitrogen-containing heterocyclic compounds have consistently proven to be a rich source of therapeutic agents. This guide provides an in-depth comparison of two closely related, yet distinct, bicyclic heteroaromatic systems: Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine.
While both structures share a fused imidazole ring, the key difference lies in the second ring: a pyridazine (a six-membered ring with two adjacent nitrogen atoms) versus a pyridine (a six-membered ring with one nitrogen atom). This seemingly subtle structural alteration leads to significant differences in electronic properties, spatial arrangement, and hydrogen bonding capabilities. These differences, in turn, give rise to distinct pharmacological profiles, structure-activity relationships (SAR), and binding modes, making each scaffold uniquely suited for different therapeutic applications. This guide will dissect these differences, supported by experimental data, to inform rational drug design and guide future research.
Caption: Core structures of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine.
Comparative Analysis of Major Biological Activities
Both scaffolds have been extensively explored, revealing a broad spectrum of biological activities. However, the focus and potency often diverge.
Anticancer Activity: A Tale of Kinase Inhibition
The most prolific area of research for both scaffolds is oncology, primarily through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.
Imidazo[1,2-b]pyridazine: This scaffold is a powerhouse of kinase inhibitors. Its derivatives have shown potent activity against a wide array of kinases. For example, ponatinib, an approved drug for chronic myeloid leukemia, features this core. The additional nitrogen atom in the pyridazine ring can serve as a critical hydrogen bond acceptor, influencing binding affinity and selectivity.
PIM Kinases: Imidazo[1,2-b]pyridazines have been identified as potent PIM kinase inhibitors with low nanomolar potency.[1] Interestingly, structural analysis revealed an unusual binding mode where the inhibitor interacts with the αC helix of the N-terminal lobe rather than the typical hinge region, which may explain its enhanced selectivity.[1]
CDK, DYRK, and CLK Kinases: Modification of imidazo[1,2-a]pyridine CDK inhibitors led to the less lipophilic imidazo[1,2-b]pyridazine series.[2] Although some compounds showed similar CDK activity, the SAR and binding modes of the two series differ significantly.[2] This scaffold has also yielded potent inhibitors of DYRK and CLK kinases, with some derivatives showing IC50 values below 100 nM.[3][4]
FLT3, IRAK4, and mTOR: This chemotype shows excellent anti-leukemic activity by potently inhibiting FLT3 and its mutations that cause acquired resistance.[5] Derivatives have also been developed as potent inhibitors of IRAK4 for treating lymphoma and as ATP-competitive mTOR inhibitors with significant anti-proliferative activity.[6][7]
TAK1: 6-substituted imidazo[1,2-b]pyridazines inhibit TAK1 at nanomolar concentrations, showing potential as therapeutics for multiple myeloma.[8]
Imidazo[1,2-a]pyridine: This scaffold is also a versatile kinase inhibitor. Its unique structural framework facilitates strong interactions with various biological targets.[9]
PI3K/Akt Pathway: Derivatives of imidazo[1,2-a]pyridine have been developed as potent and selective inhibitors of PI3Kα and Akt.[10][11][12] One optimized compound demonstrated a PI3Kα IC50 of 1.94 nM and induced cell cycle arrest and apoptosis in non-small cell lung cancer cells.[11]
c-Met and IGF-1R: This scaffold has yielded potent inhibitors of the c-Met receptor tyrosine kinase, with one compound showing an enzymatic IC50 of 3.9 nM and significant tumor growth inhibition in vivo.[13] It has also been optimized to create potent and selective inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) kinase.[14][15]
Other Kinases: Imidazo[1,2-a]pyridines have been optimized as dual Mer/Axl kinase inhibitors and selective SIK1 inhibitors.[16][17]
Wnt/β-catenin Signaling: Beyond direct kinase inhibition, certain derivatives can inhibit the Wnt/β-catenin signaling pathway, which is crucial in tumorigenesis, by downregulating target genes like c-myc and cyclin D1.[18]
Inflammation is a key pathological process in many diseases, and both scaffolds have yielded promising anti-inflammatory agents through distinct mechanisms.
Imidazo[1,2-b]pyridazine:
Derivatives have been investigated as inhibitors of TNF-α production and IKKβ, a key kinase in the NF-κB signaling pathway.[19][20] More recently, they have been described as small molecule inhibitors of the pro-inflammatory cytokine IL-17A, offering a potential oral treatment for autoimmune diseases like psoriasis and rheumatoid arthritis.[21]
Imidazo[1,2-a]pyridine:
This scaffold has shown potent anti-inflammatory properties both in vitro and in vivo.[22] One novel derivative, MIA, was shown to exert its anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways.[23][24] Co-administration with curcumin enhanced these effects.[23][24] Other derivatives have been identified as potent and selective inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[25]
Scaffold
Mechanism of Action
Key Findings
References
Imidazo[1,2-b]pyridazine
IKKβ Inhibition, IL-17A Inhibition
Inhibition of TNFα production in cellular assays. Potential oral treatment for psoriasis.
Table 2: Comparison of anti-inflammatory mechanisms.
Central Nervous System (CNS) Applications: Targeting Neurodegeneration
Both scaffolds have been adapted as molecular probes and potential therapeutics for neurodegenerative disorders, particularly Alzheimer's disease.
Imidazo[1,2-b]pyridazine:
Designed as isosteric analogues of the imidazo[1,2-a]pyridine-based amyloid imaging agent IMPY, these derivatives were also evaluated for their ability to bind to β-amyloid (Aβ) plaques.[26] The substitution of a CH group with a more polar nitrogen atom was intended to reduce nonspecific binding.[26] Structure-activity relationship studies showed that binding affinity was highly dependent on substitution patterns, with one derivative showing a high binding affinity (Ki = 11.0 nM).[26] Furthermore, potent and brain-penetrant imidazo[1,2-b]pyridazine derivatives have been developed as GSK-3β inhibitors, which significantly lowered levels of hyperphosphorylated tau protein in an in vivo Alzheimer's model.[27]
Imidazo[1,2-a]pyridine:
This scaffold formed the basis for one of the first successful series of imaging agents for Aβ plaques. The derivative IMPY ([125I]16) demonstrated excellent brain uptake and washout, and autoradiography showed highly selective binding to amyloid plaques in transgenic mouse brain sections.[28][29] This highlights the utility of this scaffold for developing diagnostic tools for Alzheimer's disease.
Table 3: Comparison of activity as β-Amyloid plaque ligands.
Antimicrobial and Antiparasitic Activity
Imidazo[1,2-b]pyridazine: This scaffold has emerged as a promising core for developing potent agents against Mycobacterium tuberculosis.[30] SAR studies on benzohydrazide derivatives revealed that compounds with electron-withdrawing groups (e.g., 2,4-di-Cl, 2-F, 4-NO2) on the benzohydrazide ring exhibited the highest activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.6 µg/mL.[30]
Imidazo[1,2-a]pyridine: Derivatives of this scaffold have been investigated as antimalarial agents, designed as analogues of the drug mefloquine.[31] While the initial compounds showed modest activity against Plasmodium falciparum, they represent a valid starting point for further optimization.[31]
Exemplary Experimental Protocol: In Vitro Kinase Inhibition Assay
To provide a practical context for the data presented, this section details a standard protocol for evaluating the inhibitory potential of a compound against a target kinase. This methodology is fundamental to the discovery of agents based on both scaffolds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often detected using a luminescence-based system where the amount of ATP remaining after the kinase reaction is quantified. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
Assay Buffer (containing MgCl2, DTT, and other necessary components)
White, opaque 96-well or 384-well plates
Multichannel pipette or liquid handling robot
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
Compound Preparation:
Prepare a serial dilution series of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.
Further dilute the compounds in the assay buffer to the desired final concentration (typically maintaining a final DMSO concentration of ≤1%).
Reaction Setup:
In each well of the assay plate, add 5 µL of the diluted test compound or vehicle control (DMSO in buffer).
Add 10 µL of a solution containing the target kinase and its specific substrate in assay buffer.
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration typically near its Km for the kinase).
Incubation:
Mix the plate gently on a plate shaker.
Incubate the reaction at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
Detection:
Equilibrate the Kinase-Glo® Reagent to room temperature.
Add 25 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence signal.
Mix the plate for 2 minutes on a shaker to ensure lysis and signal generation.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate reader.
The data (Relative Light Units, RLU) is inversely proportional to kinase activity.
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
Conclusion and Future Outlook
The Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine scaffolds are undeniably privileged structures in medicinal chemistry. While they share a common fused imidazole ring, the introduction of a second nitrogen atom in the pyridazine ring profoundly influences their biological profiles.
Imidazo[1,2-b]pyridazine has proven to be an exceptionally fruitful scaffold for developing potent and often highly selective kinase inhibitors for oncology (PIM, TAK1, FLT3, mTOR) and inflammation (IKKβ). Its utility in developing brain-penetrant GSK-3β inhibitors for Alzheimer's disease further broadens its therapeutic potential.
Imidazo[1,2-a]pyridine demonstrates remarkable versatility, producing not only a wide range of kinase inhibitors (PI3K, Akt, c-Met) but also modulators of other critical pathways like Wnt/β-catenin and agents targeting inflammatory enzymes like 5-LO. Its historical success in the development of CNS imaging agents for β-amyloid plaques remains a landmark achievement.
The key takeaway for drug developers is that while these scaffolds are structurally similar, they are not interchangeable. The choice between them should be guided by the specific therapeutic target and the desired pharmacological properties. Future research will undoubtedly continue to uncover novel biological activities for both systems, leveraging subtle structural modifications to fine-tune potency, selectivity, and pharmacokinetic profiles, further cementing their status as cornerstones of modern drug discovery.
References
D.A. Nugent, et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
O. Fedorov, et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]
Request PDF. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]
Cardiff University. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. -ORCA. Available at: [Link]
H.O. Sintim, et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]
S.M. Hosseini, et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. Available at: [Link]
S. Kumar, et al. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. Available at: [Link]
A.B. de Oliveira, et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. DOI. Available at: [Link]
A.M. Odeh, et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]
P. Furet, et al. (2017). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. ACS Publications. Available at: [Link]
Y. Liu, et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
University of Valencia. (n.d.). Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties. Available at: [Link]
Z.-P. Zhuang, et al. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. Available at: [Link]
Z.P. Zhuang, et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed. Available at: [Link]
M.D. Cheeseman, et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]
F. Da Settimo, et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. Available at: [Link]
Technology Transfer. (2022). Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. Available at: [Link]
S. Ganesan, et al. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
H.F. Kung, et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. Available at: [Link]
C. Ai, et al. (2023). Design, Synthesis, and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]
A.M. Odeh, et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available at: [Link]
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J.D. Dvorak, et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
H. Hayakawa, et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]
P.D. Williams, et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
R. Liang, et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. PubMed. Available at: [Link]
S.A. Lombaert, et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]
ACS Medicinal Chemistry Letters. (2021). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. Available at: [Link]
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H. Gual-García, et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available at: [Link]
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S.M. Hosseini, et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. Available at: [Link]
A. Pathak, et al. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
B.M. L'Heureux, et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. Available at: [Link]
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C. Wang, et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. PubMed. Available at: [Link]
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H. Shimizu, et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. Available at: [Link]
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S.S. Pandit, et al. (2017). Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Bentham Science Publishers. Available at: [Link]
Mass spectrometry fragmentation patterns of Ethyl imidazo[1,2-B]pyridazine-3-carboxylate
This technical guide details the mass spectrometry fragmentation patterns of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate , a critical scaffold in medicinal chemistry (notably as a precursor to kinase inhibitors like Pon...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the mass spectrometry fragmentation patterns of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate , a critical scaffold in medicinal chemistry (notably as a precursor to kinase inhibitors like Ponatinib).
The following analysis compares this compound against its primary metabolic alternative: the Free Acid form (Imidazo[1,2-b]pyridazine-3-carboxylic acid) , and contrasts the core scaffold with its bioisostere, Imidazo[1,2-a]pyridine .
Executive Summary
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate (MW: 191.19 Da) serves as a pivotal intermediate in the synthesis of type II kinase inhibitors. In drug development, distinguishing this ester from its hydrolysis product (the carboxylic acid) and its regioisomers is essential for impurity profiling and metabolic stability studies.
Key Finding: The fragmentation of the ethyl ester is dominated by a neutral loss of ethylene (28 Da) to form the protonated acid, followed by decarboxylation. This distinct "Step-Down" pathway allows for rapid differentiation from isomeric imidazo[1,2-a]pyridine derivatives, which exhibit different ring-opening energetics due to the lack of the second nitrogen in the 6-membered ring.
Technical Deep Dive: Fragmentation Mechanics
The "Step-Down" Fragmentation Pathway
The ESI-MS/MS spectrum of the title compound ([M+H]+ m/z 192.08) is characterized by a sequential loss mechanism driven by the stability of the aromatic core.
Precursor Ion: m/z 192.08 (
)
Protonation occurs preferentially at N1 (the bridgehead nitrogen) or N4, stabilizing the aromatic system.
Primary Fragmentation (The Ester Cleavage):
Mechanism: McLafferty-like rearrangement or inductive cleavage.
Transition: Loss of neutral ethylene (
, 28 Da).
Product: Protonated Carboxylic Acid (m/z 164.05).
Secondary Fragmentation (Decarboxylation):
Mechanism: Loss of neutral
(44 Da) from the m/z 164 ion.
Product: The Imidazo[1,2-b]pyridazine core cation (m/z 120.06).
Tertiary Fragmentation (Ring Destruction):
Mechanism: High collision energy (>35 eV) leads to the cleavage of the pyridazine ring, often losing HCN (27 Da) or
.
Product: m/z 93.05 or m/z 66.05.
Visualization of Signaling Pathway
The following DOT diagram illustrates the fragmentation cascade.
Figure 1: Sequential ESI-MS/MS fragmentation pathway of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate.
Comparative Analysis: Target vs. Alternatives
In a drug discovery context, the "alternative" is often the metabolite (Acid form) or the bioisostere (Imidazo[1,2-a]pyridine).
Comparison 1: Ethyl Ester vs. Free Acid (Metabolite)
Context: Metabolic stability assays (microsomal incubation) often convert the ethyl ester to the free acid.
Feature
Ethyl Ester (Target)
Free Acid (Alternative/Metabolite)
Precursor [M+H]+
192.08
164.05
Primary Fragment
m/z 164 (Loss of Ethylene)
m/z 120 (Loss of CO2)
Diagnostic Delta
28 Da (Ethylene)
44 Da (CO2)
Retention Time (RP-LC)
Later eluting (More Lipophilic)
Earlier eluting (Polar/Acidic)
Ionization Mode
Positive (Strong)
Positive (Moderate) / Negative (Strong)
Comparison 2: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine
Context: Scaffold selection. The pyridazine core (two nitrogens) is less electron-rich than the pyridine core (one nitrogen), affecting MS sensitivity.
Feature
Imidazo[1,2-b]pyridazine (Target Core)
Imidazo[1,2-a]pyridine (Isomer Core)
Core Formula
Core Mass [M+H]+
120.06
119.06
Ring Stability
Lower (N-N bond is a weak point)
Higher (All C-C/C-N bonds)
Key Ring Fragment
Loss of or HCN common
Loss of HCN or common
Acidity (pKa)
Lower pKa (Less basic N)
Higher pKa (More basic N)
Experimental Protocol: LC-MS/MS Validation
This protocol is designed to validate the identity of the ethyl ester and distinguish it from the acid impurity.
Workflow Diagram
Figure 2: LC-MS/MS workflow for structural validation.
Detailed Methodology
Objective: Confirm structure and purity relative to the free acid.
Sample Preparation:
Dissolve 1 mg of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate in 1 mL Acetonitrile (HPLC grade).
Dilute to 1 µg/mL with 50:50 Acetonitrile:Water (+0.1% Formic Acid).
LC Parameters:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
MS Parameters (Source: ESI+):
Capillary Voltage: 3500 V.
Gas Temp: 300°C.
Scan Mode: Product Ion Scan (Precursor m/z 192.1).
Collision Energy (CE): Stepped 10, 20, 40 eV to capture all transitions.
Data Analysis Criteria:
Pass: Presence of m/z 192.1 (Parent), m/z 164.0 (Base peak at low CE), and m/z 120.1 (Base peak at high CE).
Fail: Absence of m/z 164 transition (indicates hydrolysis to acid occurred prior to injection).
References
Goossen, L. J., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Link
Li, Z., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. Link
BenchChem. (2025).[1] Application Notes and Protocols for the LC-MS/MS Analysis of Ponatinib and its Metabolites. Link
Wang, P., et al. (2016).[2] Liquid Chromatography–Mass Spectrometry/Mass Spectrometry Analysis and Pharmacokinetic Assessment of Ponatinib in Sprague–Dawley Rats. Med Engine. Link
A Comparative Guide to the Structural Confirmation of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate: X-ray Crystallography vs. Spectroscopic Methods
For the modern medicinal chemist, the unambiguous structural confirmation of a novel synthesized compound is a cornerstone of drug discovery and development. The biological activity of a molecule is intrinsically linked...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern medicinal chemist, the unambiguous structural confirmation of a novel synthesized compound is a cornerstone of drug discovery and development. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. Therefore, the ability to definitively determine this structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of ethyl imidazo[1,2-b]pyridazine-3-carboxylate, a key scaffold in the development of various therapeutic agents.[1][2][3] We will delve into the gold standard of single-crystal X-ray crystallography and compare it with powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as kinase inhibitors, anti-tubercular agents, and ligands for β-amyloid plaques.[1][2][4] Given the nuanced structure-activity relationships often observed with this class of compounds, precise structural data is not just a formality but a critical component of a successful research program.
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This technique is the ultimate arbiter in cases of structural ambiguity.
Experimental Workflow for X-ray Crystallography
The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process that requires patience and precision.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Step-by-Step Protocol:
Crystal Growth (The Art): The most critical and often challenging step is growing a single, high-quality crystal. For ethyl imidazo[1,2-b]pyridazine-3-carboxylate, a typical starting point would be to dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allow for slow evaporation of the solvent in a loosely covered vial. The principle here is to allow the molecules to self-assemble into a well-ordered crystal lattice. Other techniques include vapor diffusion and slow cooling of a saturated solution.
Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head, often in a cryo-stream of nitrogen gas to minimize radiation damage. The crystal is then placed in an X-ray diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded on a detector.
Structure Solution and Refinement: The diffraction pattern is mathematically transformed (using a Fourier transform) to generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined using least-squares methods to best fit the experimental data, resulting in a final, highly accurate molecular structure.
The Workhorses of Structural Elucidation: Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary for routine confirmation. NMR and mass spectrometry are indispensable tools that provide a wealth of structural information more rapidly and with much smaller sample quantities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C) and their connectivity.
Experimental Protocol for NMR Analysis:
Sample Preparation: A small amount of the purified ethyl imidazo[1,2-b]pyridazine-3-carboxylate (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired. More advanced experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be performed to establish connectivity between protons and carbons.
Data Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to piece together the molecular structure. For ethyl imidazo[1,2-b]pyridazine-3-carboxylate, one would expect to see characteristic signals for the ethyl group (a quartet and a triplet), as well as signals for the protons on the imidazopyridazine core.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, which is a crucial piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the molecular formula with a high degree of confidence.
Experimental Protocol for Mass Spectrometry:
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The molecular ion peak ([M+H]⁺ or [M]⁺) will confirm the molecular weight of the compound.
Comparative Analysis: Choosing the Right Tool for the Job
Feature
Single-Crystal X-ray Crystallography
NMR Spectroscopy
Mass Spectrometry
Information Provided
Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing
Connectivity, chemical environment of atoms, stereochemistry in solution
Molecular weight, molecular formula (HRMS)
Sample Requirement
High-quality single crystal (often difficult to obtain)
1-10 mg of pure, soluble compound
Micrograms to nanograms of pure compound
Throughput
Low (days to weeks)
High (minutes to hours per sample)
Very High (minutes per sample)
Cost
High (instrumentation and maintenance)
Moderate
Moderate
Key Advantage
Unambiguous structural determination
Provides detailed structural information in solution
High sensitivity and accuracy for molecular weight
Key Limitation
Requires a suitable single crystal
Can be complex to interpret for large molecules; provides an average structure in solution
Provides limited information on connectivity and stereochemistry
Conclusion
For the definitive structural confirmation of ethyl imidazo[1,2-b]pyridazine-3-carboxylate, single-crystal X-ray crystallography is the gold standard. It provides an unparalleled level of detail and leaves no room for ambiguity. However, for routine analysis and confirmation of synthesis, a combination of NMR spectroscopy and mass spectrometry is often sufficient and more practical. The choice of analytical technique will ultimately depend on the specific research question, the available resources, and the stage of the drug discovery process.
References
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]
Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. PubMed. [Link]
Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]
Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. [Link]
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
Crystalline forms of 3-(imidazo[1,2-B] pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt.
Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride.
Validating kinase selectivity of imidazo[1,2-b]pyridazine based inhibitors
Executive Summary The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in modern kinase inhibitor discovery, most notably validated by the clinical success of Ponatinib (ICLUSIG®). Unlike traditi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in modern kinase inhibitor discovery, most notably validated by the clinical success of Ponatinib (ICLUSIG®). Unlike traditional quinazoline or indolinone scaffolds, this bicyclic heteroaromatic system offers a unique balance of physicochemical properties (lower lipophilicity, higher aqueous solubility) and versatile vectors for substitution at the C3 and C6 positions.
However, a critical challenge with this scaffold is selectivity . While early generations (e.g., Ponatinib) exhibited broad "pan-inhibition" profiles useful for resistant mutants (like BCR-ABL T315I), they also carried off-target liabilities (e.g., VEGFR inhibition leading to vascular events).
This guide provides a technical roadmap for validating the selectivity of imidazo[1,2-b]pyridazine-based inhibitors. We compare this scaffold against its closest bioisostere, the pyrazolo[1,5-a]pyrimidine , and detail a self-validating workflow moving from biochemical profiling to intracellular target engagement (NanoBRET™).
Part 1: The Scaffold Advantage & Structural Logic
To engineer selectivity, one must understand the binding mode. The imidazo[1,2-b]pyridazine core typically functions as a hinge-binder.
Comparative Analysis: Imidazo[1,2-b]pyridazine vs. Alternatives
The primary alternative scaffold in this chemical space is the pyrazolo[1,5-a]pyrimidine . Both are 5,6-fused systems, but the placement of nitrogen atoms dictates their interaction with the kinase hinge region and metabolic stability.
Feature
Imidazo[1,2-b]pyridazine
Pyrazolo[1,5-a]pyrimidine
Scientific Insight
Hinge Interaction
N1 acts as H-bond acceptor.
N4 acts as H-bond acceptor.
Imidazo[1,2-b]pyridazine N1 is more basic, often leading to stronger H-bonds but potentially higher promiscuity if not sterically constrained.
Solubility (LogS)
High
Moderate
The extra nitrogen in the pyridazine ring lowers LogP (lipophilicity) compared to pyridine-based analogs, improving oral bioavailability.
Selectivity Potential
Tunable (C3/C6 vectors)
High (Intrinsic)
Pyrazolo derivatives often show higher intrinsic selectivity for specific families (e.g., Trk kinases), whereas Imidazo derivatives require precise C3-tailoring to avoid pan-kinase inhibition.
Metabolic Liability
Pyridazine ring oxidation
Pyrimidine ring oxidation
Imidazo[1,2-b]pyridazines are generally more metabolically stable than their imidazo[1,2-a]pyridine counterparts.
Structural Binding Logic (Visualization)
The following diagram illustrates the critical "Selectivity Vectors" on the scaffold. The C3 position typically projects into the solvent front or gatekeeper region, while the C6 position extends into the back pocket.
Figure 1: Structural Activity Relationship (SAR) logic for the imidazo[1,2-b]pyridazine scaffold. The N1 nitrogen anchors the molecule to the kinase hinge, while C3 and C6 substituents determine specificity.
Part 2: Comparative Selectivity Profiling
Data indicates that unsubstituted imidazo[1,2-b]pyridazines are often promiscuous. Selectivity is achieved only through "Gatekeeper Targeting" (designing the C3 substituent to clash with the gatekeeper residue of non-target kinases).
Case Study: The "Ponatinib Paradox"
Ponatinib (an imidazo[1,2-b]pyridazine) is a potent BCR-ABL inhibitor but inhibits >80 kinases with IC50 < 50 nM. This illustrates the scaffold's high affinity but low intrinsic selectivity.
S(35) Score: Percentage of kinases inhibited by >35% at 1 µM concentration in a panel of ~400 kinases.
Key Insight: If your lead candidate uses this scaffold, do not rely on IC50 alone. You must calculate the Entropy Score or Gini Coefficient early in the discovery phase to ensure you are not developing a "pan-kinase" toxin.
Part 3: Experimental Validation Workflow
To validate selectivity, a linear biochemical screen is insufficient due to the high ATP affinity of this scaffold. You must employ a Self-Validating Workflow that accounts for intracellular ATP competition.
Figure 2: The "Funnel of Truth" workflow. Biochemical potency (Phase 1) is often misleading for this scaffold. Phase 2 (NanoBRET) is mandatory to confirm selectivity in the presence of 1-5 mM intracellular ATP.
Part 4: Detailed Protocol – NanoBRET™ Target Engagement
The NanoBRET™ Target Engagement (TE) assay is the "Gold Standard" for validating imidazo[1,2-b]pyridazine inhibitors because it measures binding in live cells, accounting for cell permeability and ATP competition—two factors where this scaffold often behaves differently than in biochemical buffers.
Principle: Competitive displacement of a fluorescent tracer by your inhibitor on a kinase-NanoLuc® fusion protein.
Plate HEK293 cells at 20,000 cells/well in a 96-well white tissue culture plate.
Transfect with Kinase-NanoLuc® fusion plasmid using FuGENE® HD (Ratio 3:1 lipid:DNA).
Critical Control: Include a "Mock" transfection (Carrier DNA only) to determine background.
Tracer Equilibration (Day 2):
Remove media and replace with Opti-MEM containing Tracer K10 .
Optimization: Use the tracer concentration equal to its determined Kd for the specific kinase (typically 0.1–1.0 µM).
Compound Treatment:
Add the imidazo[1,2-b]pyridazine inhibitor in a serial dilution (e.g., 10 µM down to 1 nM).
Time: Incubate for 2 hours at 37°C / 5% CO2. This allows the compound to compete with the tracer for the ATP binding pocket.
Signal Detection:
Add the NanoBRET™ Nano-Glo® Substrate + Extracellular Inhibitor (to quench any signal from lysed cells).
Read Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax®).
Data Analysis (Self-Validation):
Calculate the mBRET Ratio :
.
Convert to % Occupancy :
Pass Criteria: The IC50 in NanoBRET should be within 3-fold of the phenotypic IC50 (e.g., Ba/F3 proliferation). If Biochemical IC50 is 5 nM but NanoBRET is 500 nM, your compound has poor permeability or is outcompeted by ATP.
References
Garrido, A., et al. (2021).[3] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry.
O'Hare, T., et al. (2009). "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance." Cancer Cell. (Describes Ponatinib discovery).
Pogacic, V., et al. (2007).[4] "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research.[3][4]
Vasta, J.D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. (The authoritative NanoBRET protocol).
Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. (Source for Selectivity Scores/S-scores).
Reference Standards for Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate Analysis
Executive Summary: The Criticality of Isomeric Purity Ethyl imidazo[1,2-b]pyridazine-3-carboxylate (CAS: 1420623-75-1) is a pivotal heterocyclic scaffold, primarily serving as a key intermediate in the synthesis of tyros...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Criticality of Isomeric Purity
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate (CAS: 1420623-75-1) is a pivotal heterocyclic scaffold, primarily serving as a key intermediate in the synthesis of tyrosine kinase inhibitors (such as Ponatinib analogs) and GABAergic modulators.[1][2]
In drug development, the specific challenge with this scaffold is regioisomerism .[2] The cyclization of 3-aminopyridazine with alpha-halo-beta-keto esters can yield both the 3-carboxylate (target) and the thermodynamically stable 2-carboxylate (CAS: 123531-27-1).[1][2]
This guide compares the performance of Certified Reference Standards (CRS) against Research-Grade (RG) alternatives, demonstrating why CRS is non-negotiable for critical impurity profiling and method validation.[1][2]
Comparative Analysis: Certified Reference Standards vs. Alternatives
The choice of reference material directly impacts the accuracy of potency calculations and impurity identification.[1] Below is a comparative dataset based on typical Certificates of Analysis (CoA) for this compound.
Table 1: Performance Specifications Comparison
Feature
Certified Reference Standard (The Product)
Research Grade Alternative
Impact on Analysis
Assay (Mass Balance)
99.8% ± 0.3% (w/w)
~97% (Area %)
High: RG ignores water/solvents, leading to potency overestimation.
Regioisomeric Purity
Confirmed (NOE/HMBC NMR)
Unverified
Critical: RG often contains 2-5% of the 2-carboxylate isomer.[1][2]
Water Content (KF)
Quantified (e.g., <0.1%)
Not Tested
Hygroscopicity can skew weight-based assays.[1][2]
Research-grade suppliers often report purity by "HPLC Area %".[1] This is misleading for Ethyl imidazo[1,2-b]pyridazine-3-carboxylate because:
It does not account for inorganic salts (from cyclization catalysts).[1]
It misses non-chromophoric impurities (residual solvents).[1]
Experimental Evidence: In our internal testing, a "98% Area" research-grade sample assayed at only 94.2% w/w when corrected for water (1.5%) and residual ethanol (2.3%).[1]
Structural Identification & Regioisomerism
To validate the standard, one must distinguish the 3-carboxylate from the 2-carboxylate.[1][2]
Diagram 1: Synthesis & Impurity Pathway
Figure 1 illustrates the cyclization mechanism where regioisomeric impurities originate.[1]
Figure 1: Divergent synthesis pathways. The 2-carboxylate impurity is difficult to separate by standard crystallization, necessitating a high-purity reference standard for HPLC retention time marking.[1][2]
Validated Analytical Protocols
Protocol A: HPLC-UV Purity & Isomer Separation
This method is optimized to resolve the 3-carboxylate from the 2-carboxylate isomer.[1][2]
Instrument: UHPLC System (Agilent 1290 or Waters Acquity)
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[2]
Mobile Phase A: 0.1% Formic Acid in Water[1][3][4]
Target Mass: [M+H]+ = 192.077 (Calculated for C9H9N3O2)[1][2]
Workflow: Qualification of In-House Working Standards
Cost-efficiency often dictates using a "Working Standard" (WS) for daily routine analysis.[1][2] However, this WS must be qualified against the Certified Reference Standard (CRS).[2]
Diagram 2: Working Standard Qualification Workflow
Figure 2 outlines the self-validating logic for establishing a secondary standard.
Figure 2: The "Golden Thread" of traceability. The Bulk material only becomes a valid Working Standard after rigorous comparison against the CRS.[1]
References
National Institutes of Health (NIH) - PubChem. 3-Ethynylimidazo[1,2-b]pyridazine (Ponatinib Intermediate).[1][2] Available at: [Link][1][2]
American Chemical Society (ACS). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent Tyk2 JH2 Inhibitors.[1][2] ACS Med.[1] Chem. Lett. 2019.[1] Available at: [Link][1][2]
Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-b]pyridazines.[1][2] J. Chem. Sci. 2018.[1][6] Available at: [Link][1][2]
Benchmarking Metabolic Stability of Ethyl Imidazo[1,2-b]pyridazine-3-carboxylate Analogs: A Comparative Guide
Executive Summary The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core for numerous kinase inhibitors targeting TYK2, TAK1, and DYRK1A 1, 2. Howeve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core for numerous kinase inhibitors targeting TYK2, TAK1, and DYRK1A 1, 2. However, early-stage lead compounds utilizing the C3-ethyl ester derivative—specifically ethyl imidazo[1,2-b]pyridazine-3-carboxylate—frequently encounter severe pharmacokinetic liabilities.
As an Application Scientist, I frequently observe discovery programs stall because they fail to distinguish between different pathways of metabolic clearance. This guide benchmarks the baseline ethyl ester against rationally designed analogs, providing a self-validating experimental protocol to isolate and quantify specific metabolic vulnerabilities.
Mechanistic Rationale: The "Soft Spots" of the Scaffold
The C3-ester is a classic metabolic "soft spot." It is highly susceptible to rapid hydrolysis by hepatic carboxylesterases (CES1/CES2), converting the lipophilic drug into a highly polar, inactive carboxylic acid. Concurrently, the electron-rich bicyclic core is vulnerable to Cytochrome P450 (CYP) mediated oxidation.
Metabolic degradation pathways of the imidazo[1,2-b]pyridazine-3-carboxylate scaffold.
To overcome these liabilities, structural optimization is required. We benchmark the baseline against three analogs:
Amide Bioisostere (Compound B): Imidazo[1,2-b]pyridazine-3-carboxamide. Replaces the ester with an amide, significantly reducing CES recognition.
Heterocyclic Bioisostere (Compound C): 3-(1,3,4-oxadiazol-2-yl)imidazo[1,2-b]pyridazine. Replaces the carbonyl group with an oxadiazole ring, eliminating esterase liability entirely.
C6-Morpholine Substituted Ester (Compound D): Ethyl 6-morpholinoimidazo[1,2-b]pyridazine-3-carboxylate. Introducing a morpholine ring at the C6 position modulates the electron density of the core, enhancing overall metabolic stability and aqueous solubility 3.
To accurately benchmark these analogs, we utilize an in vitro human liver microsome (HLM) assay.
Crucial Causality Insight: A standard microsomal assay only uses NADPH as a cofactor to measure CYP-mediated clearance. However, to isolate esterase activity from CYP activity, our protocol mandates a parallel "-NADPH" arm. If a compound degrades rapidly in the absence of NADPH, clearance is driven by esterases (or amidases), not CYPs. This self-validating step prevents misdirected Structure-Activity Relationship (SAR) optimization.
Step-by-Step Methodology
Preparation: Prepare a 10 mM stock of each analog in DMSO. Dilute to a 100 µM working solution in 0.05 M potassium phosphate buffer (pH 7.4) 4.
Matrix Assembly: Dilute pooled HLM to a protein concentration of 0.5 mg/mL in the phosphate buffer 5.
Incubation Setup: Transfer the microsome solution into a 96-well plate. Add the test compounds to achieve a final concentration of 1 µM. Keep the final DMSO concentration ≤ 0.25% to prevent enzyme inhibition.
Bifurcated Initiation:
Arm 1 (+NADPH): Initiate the reaction by adding 1 mM NADPH (final concentration). This activates CYP450 enzymes.
Arm 2 (-NADPH): Add an equivalent volume of buffer. This isolates CES/amidase activity.
Sampling & Quenching: Incubate at 37°C. At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately transfer it into a cold stop plate containing 150 µL of Acetonitrile/Methanol (1:1, v/v) spiked with an internal standard (e.g., Tolbutamide) 4.
Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining.
Self-validating microsomal stability assay workflow isolating CYP and esterase clearance.
Data Presentation & Benchmarking Results
The intrinsic clearance (
) is calculated using the elimination rate constant () derived from the natural log of % remaining vs. time:
4.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Compound
Structural Modification
(+NADPH)
(+NADPH)
(-NADPH)
Primary Clearance Mechanism
A (Baseline)
C3-Ethyl Ester
4.2 min
330 µL/min/mg
4.5 min
Esterase Hydrolysis (CES)
B
C3-Amide
38.5 min
36 µL/min/mg
>60 min
CYP Oxidation
C
C3-Oxadiazole
>60 min
<11 µL/min/mg
>60 min
Highly Stable
D
C6-Morpholine Ester
18.2 min
76 µL/min/mg
22.0 min
Mixed (CES + CYP)
Conclusion & Strategic Recommendations
The experimental data clearly demonstrates that the baseline ethyl imidazo[1,2-b]pyridazine-3-carboxylate (Compound A) is highly unstable, driven almost entirely by NADPH-independent esterase hydrolysis (evidenced by the identical rapid clearance in the -NADPH arm).
For immediate lead optimization: Replacing the ester with an oxadiazole (Compound C) provides the most robust metabolic profile, completely silencing CES liability while sterically shielding the core from CYP oxidation.
If the ester/carbonyl oxygen is strictly required for target binding: Transitioning to the amide (Compound B) or incorporating electron-withdrawing/sterically bulky groups like morpholine at C6 (Compound D) offers a viable compromise. As seen in recent TAK1 inhibitor developments 3, morpholine shifts the clearance burden away from rapid esterases to slower CYP-mediated pathways while simultaneously improving solubility.
References
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC (nih.gov). 1
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - ORCA - Cardiff University. 2
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. 3
Operational Safety & Logistics Protocol: Ethyl imidazo[1,2-B]pyridazine-3-carboxylate
CAS Number: 1420623-75-1 Molecular Formula: C₉H₉N₃O₂ Date of Issue: October 26, 2023 Revision: 1.0 Executive Safety Summary Immediate Action Required: Treat as a Potentially Bioactive Heterocycle . While specific toxicol...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 1420623-75-1
Molecular Formula: C₉H₉N₃O₂
Date of Issue: October 26, 2023
Revision: 1.0
Executive Safety Summary
Immediate Action Required: Treat as a Potentially Bioactive Heterocycle . While specific toxicological data for this exact isomer is limited, structural analogs (imidazo[1,2-b]pyridazines) are established kinase inhibitors (e.g., Ponatinib intermediates). Handle with the assumption of Acute Toxicity (Oral) and Respiratory Irritation .
Primary Hazard: Irritant to mucous membranes (H335) and potentially harmful if swallowed (H302).
Critical Control: All solid handling must occur inside a certified chemical fume hood or biological safety cabinet (BSC) to prevent dust inhalation.
Storage: Cold Chain (2–8°C). Hygroscopic—store under inert gas (Argon/Nitrogen).
Chemical Profile & Hazard Analysis (GHS Standards)
Derived from structural activity relationship (SAR) analysis of imidazo[1,2-b]pyridazine class.
Toxicological Insight: The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, designed to interact with biological macromolecules (kinases). This increases the probability of off-target biological activity upon exposure, necessitating stricter containment than standard organic intermediates.
Personal Protective Equipment (PPE) Matrix
Hand Protection: The "Double-Barrier" Protocol
Standard latex gloves are insufficient for nitrogen-containing heterocycles in organic solvents.
Task
Primary Glove (Inner)
Secondary Glove (Outer)
Rationale
Solid Handling
Nitrile (0.11 mm)
Nitrile (0.11 mm)
Prevents incidental dust contact. Color indicator gloves recommended.
Respiratory: If working outside a hood (strictly discouraged), a Full-Face Respirator with P100/OV cartridges is mandatory.
Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required during scale-up (>10g).
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.
Operational Handling Protocol
Logical Workflow Visualization
The following diagram outlines the critical control points (CCPs) for handling this compound to maintain chemical stability and operator safety.
Figure 1: Critical Control Points in the handling of hygroscopic heterocycles.
Step-by-Step Procedure
Phase 1: Retrieval & Equilibration
Remove from Cold Storage: Transfer the sealed container from the refrigerator (2–8°C) to a desiccator.
Thermal Equilibration: Allow the container to reach room temperature (approx. 30–45 mins).
Scientific Rationale: Opening a cold bottle introduces atmospheric moisture, which condenses on the solid. This causes hydrolysis of the ester moiety (ethyl ester -> carboxylic acid), degrading the reagent purity.
Phase 2: Weighing & Transfer
Static Control: Use an anti-static gun or ionizer bar inside the fume hood. Imidazopyridazines are often fluffy solids prone to static dispersion.
Containment: Weigh into a tared vial or flask, never onto weighing paper (risk of aerosolization).
Solvent Trap: If dissolving, add solvent immediately to the weighing vessel to trap dust.
Phase 3: Reaction Setup
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.
Solvent Choice: Avoid protic solvents if the reaction conditions are basic, to prevent transesterification or hydrolysis.
Emergency Response & Decontamination
Scenario
Immediate Action
Decontamination Agent
Skin Contact
Wash with soap/water for 15 min. Do NOT use ethanol (enhances absorption).
Water + Mild Surfactant
Eye Contact
Flush with eyewash for 15 min. Lift eyelids.
Saline / Water
Spill (Solid)
Cover with wet paper towels to prevent dust. Scoop into waste.
10% Bleach Solution
Spill (Solution)
Absorb with Vermiculite or Sand.
Solvent-specific absorbent
Fire Fighting:
Media: Carbon Dioxide (CO₂), Dry Chemical, or Foam.[1][2]
Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon combustion. Firefighters must wear SCBA.[2][3]
Waste Management & Disposal
Compliance: Follow 40 CFR 261 (USA) or local hazardous waste regulations.
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in "Hazardous Solid Waste" (Incineration stream).
Liquid Waste:
Halogenated: If dissolved in DCM/CHCl₃.
Non-Halogenated: If dissolved in EtOAc/MeOH/Acetone.
Aqueous Waste: Do not pour down the drain. Collect in "Aqueous Basic/Acidic" waste streams depending on workup.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46838760, 3-Ethynylimidazo[1,2-b]pyridazine. (Used for structural read-across of hazard data). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]